molecular formula C8H7NOS B030321 4-Hydroxy-3-methylphenyl thiocyanate CAS No. 3774-53-6

4-Hydroxy-3-methylphenyl thiocyanate

Cat. No.: B030321
CAS No.: 3774-53-6
M. Wt: 165.21 g/mol
InChI Key: WEAMLHXSIBDPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylphenyl thiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H7NOS and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxy-3-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAMLHXSIBDPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277845
Record name 4-hydroxy-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3774-53-6
Record name Thiocyanic acid, 4-hydroxy-3-methylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3774-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 7392
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003774536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3774-53-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3774-53-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3774-53-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy-3-methylphenyl thiocyanate, a valuable intermediate in organic synthesis. This document details the established synthetic protocols, purification methods, and a full spectroscopic characterization profile.

Core Compound Properties

PropertyValue
IUPAC Name This compound
CAS Number 3774-53-6[1]
Molecular Formula C₈H₇NOS[1]
Molecular Weight 165.21 g/mol [1]
Appearance Solid

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic thiocyanation of o-cresol. This method offers a straightforward and efficient route to the desired product.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Reagents o-Cresol & Sodium Thiocyanate in Methanol Cooling Cool to 0°C (Ice Bath) Reagents->Cooling Addition Dropwise Addition of Bromine in Methanol (45 min) Cooling->Addition Reaction Reaction Mixture Addition->Reaction Filtration Filtration Reaction->Filtration Quenching Pour into Water & Add Sodium Thiosulfate Filtration->Quenching Extraction Extraction with Ethyl Ether Quenching->Extraction Washing Wash with: 1. Water 2. 1N HCl 3. Saturated NaCl Extraction->Washing Drying Dry over Magnesium Sulfate Washing->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Chromatography (Silica Gel) Concentration->Purification Product 4-Hydroxy-3-methylphenyl thiocyanate Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

  • o-Cresol (1.0 eq)

  • Sodium thiocyanate (1.0 eq)

  • Bromine (1.0 eq)

  • Methanol

  • Ethyl ether

  • Sodium thiosulfate

  • 1N Hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve o-cresol and sodium thiocyanate in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise over a period of 45 minutes, maintaining the temperature of the reaction mixture.

  • After the addition is complete, filter the reaction mixture.

  • Pour the filtrate into water. To remove any remaining color, add sodium thiosulfate.

  • Extract the aqueous mixture with ethyl ether.

  • Combine the organic extracts and wash sequentially with water, 1N hydrochloric acid, and a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Characterization Workflow

Characterization_Workflow Characterization of this compound Product Purified Product IR Infrared (IR) Spectroscopy Product->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Product->NMR MS Mass Spectrometry (MS) Product->MS Data_Analysis Spectroscopic Data Analysis IR->Data_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

¹H NMR (Proton NMR) Predicted Chemical Shifts

Solvent: CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2 - 7.0m3HAromatic protons
~5.5 - 4.5br s1HPhenolic -OH
~2.2s3HMethyl (-CH₃) protons

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

Solvent: CDCl₃

Chemical Shift (ppm)Assignment
~155 - 150C-OH (aromatic)
~135 - 120Aromatic carbons
~115 - 110-SCN (thiocyanate carbon)[2]
~105 - 100C-SCN (aromatic)
~16-CH₃ (methyl carbon)

IR (Infrared) Spectroscopy Predicted Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3500 - 3200Strong, BroadO-H stretch (phenolic)[3][4]
~3100 - 3000MediumC-H stretch (aromatic)[1]
~2950 - 2850MediumC-H stretch (methyl)
~2160 - 2140Strong, Sharp-SCN stretch (thiocyanate)[5][6]
~1600 - 1450Medium-StrongC=C stretch (aromatic ring)[1]
~1260 - 1000StrongC-O stretch (phenol)[3]

MS (Mass Spectrometry) Expected Fragmentation

m/zInterpretation
165[M]⁺ (Molecular ion)
137[M - CO]⁺
108[M - SCN]⁺
91[C₇H₇]⁺ (tropylium ion)

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to consult original literature and safety data sheets before commencing any experimental work.

References

Navigating the Unexplored Potential: A Technical Guide to the Biological Activity of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 4-Hydroxy-3-methylphenyl thiocyanate. This guide, therefore, provides a predictive framework based on the known biological roles of related chemical moieties and outlines a strategic approach for its systematic investigation.

Introduction

This compound is an aromatic organic compound featuring a hydroxylated and methylated phenyl ring functionalized with a thiocyanate group. While direct studies on its biological effects are not currently available, its structural components—the phenolic ring and the thiocyanate group—are present in numerous compounds with established pharmacological activities. This guide synthesizes information on these related molecules to postulate potential biological activities and proposes a comprehensive research plan to elucidate the therapeutic potential of this compound.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 3774-53-6[1]

  • Molecular Formula: C₈H₇NOS[1]

  • Molecular Weight: 165.21 g/mol [1]

Postulated Biological Activities and Mechanisms of Action

The biological profile of this compound is likely to be influenced by the interplay between its phenolic and thiocyanate functionalities.

Potential Antimicrobial and Antiviral Activity

The thiocyanate ion (SCN⁻) is a crucial component of the innate immune system, acting as a substrate for peroxidases to generate hypothiocyanous acid (HOSCN).[2] HOSCN exhibits broad-spectrum antimicrobial and antiviral properties by targeting critical metabolic enzymes in pathogens.[2] It is plausible that this compound could act as a delivery vehicle for the thiocyanate moiety, or that the intact molecule itself possesses antimicrobial properties.

antimicrobial_pathway cluster_host_cell Host Cell / Environment cluster_compound Compound Action cluster_pathogen Pathogen Peroxidase Peroxidase HOSCN Hypothiocyanous Acid (HOSCN) Peroxidase->HOSCN H2O2 H2O2 H2O2->HOSCN 4-H-3-MPTC 4-Hydroxy-3-methylphenyl thiocyanate SCN- Thiocyanate (SCN-) 4-H-3-MPTC->SCN- Release SCN-->HOSCN Metabolic_Enzymes Critical Metabolic Enzymes HOSCN->Metabolic_Enzymes Oxidation Inhibition Inhibition of Growth/Replication Metabolic_Enzymes->Inhibition

Potential Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The presence of the methyl group may further modulate this activity.

Proposed Experimental Investigation

A structured experimental workflow is essential to systematically evaluate the biological activity of this compound.

experimental_workflow Start Start: Synthesis & Purification In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antimicrobial_Assays Antimicrobial Assays (MIC, MBC) In_Vitro_Screening->Antimicrobial_Assays Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) In_Vitro_Screening->Antioxidant_Assays Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assays Mechanism_of_Action Mechanism of Action Studies Antimicrobial_Assays->Mechanism_of_Action Antioxidant_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Cytotoxicity_Assays->In_Vivo_Studies Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_of_Action->Enzyme_Inhibition Gene_Expression Gene Expression Analysis Mechanism_of_Action->Gene_Expression Enzyme_Inhibition->In_Vivo_Studies Gene_Expression->In_Vivo_Studies Efficacy_Models Efficacy Models In_Vivo_Studies->Efficacy_Models Toxicity_Models Toxicity & PK/PD Studies In_Vivo_Studies->Toxicity_Models End Data Analysis & Conclusion Efficacy_Models->End Toxicity_Models->End

Methodologies for Key Experiments

Synthesis of this compound

A potential synthetic route involves the thiocyanation of 2-methylphenol. A mechanochemical method using ammonium thiocyanate and ammonium persulfate with silica as a grinding auxiliary has been reported for the synthesis of various aryl thiocyanates and could be adapted for this purpose.[3]

Protocol:

  • Combine 2-methylphenol, ammonium thiocyanate, and ammonium persulfate in a milling vessel containing silica.

  • Perform ball milling at room temperature for a specified duration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent.

  • Purify the crude product using column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Prepare various concentrations of this compound in methanol.

  • Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed human cell lines (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm to determine cell viability.

Quantitative Data Presentation (Illustrative)

The following tables are templates for how quantitative data should be presented upon completion of the proposed experiments.

Table 1: Illustrative Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Escherichia coliDataData
Staphylococcus aureusDataData
Pseudomonas aeruginosaDataData
Candida albicansDataData

Table 2: Illustrative Antioxidant and Cytotoxic Activity of this compound

AssayCell LineIC₅₀ (µM)
DPPH Radical Scavenging-Data
ABTS Radical Scavenging-Data
MTT CytotoxicityHeLaData
MTT CytotoxicityHEK293Data

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure suggests a promising potential for antimicrobial and antioxidant effects. The experimental framework outlined in this guide provides a clear path for the systematic investigation of this compound. Future research should focus on a comprehensive screening of its biological activities, elucidation of its mechanism of action, and assessment of its safety profile. Such studies will be crucial in determining its potential for development as a novel therapeutic agent. The instability of some organic thiocyanates in biological systems should also be considered during these investigations.[4]

References

An In-depth Technical Guide to the Discovery and Synthetic Routes of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methylphenyl thiocyanate, a niche aromatic organic compound. The document details its synthesis, with a focus on a primary synthetic route originating from ortho-cresol, and explores several alternative methodologies for the thiocyanation of phenolic compounds. While the specific discovery and biological profile of this compound are not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for its synthesis, presents comparative quantitative data for related reactions, and offers insights into the potential biological activities of aryl thiocyanates based on existing research of analogous structures. This paper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

This compound, with the chemical formula C₈H₇NOS, is an aromatic compound characterized by a thiocyanate (-SCN) group attached to a 4-hydroxy-3-methylphenyl ring. Organic thiocyanates are a class of compounds recognized for their versatile reactivity and as valuable intermediates in the synthesis of various sulfur-containing molecules. The thiocyanate functional group can be readily transformed into other functionalities, such as thiols, thioethers, and sulfur-containing heterocycles, making them important building blocks in medicinal chemistry and materials science. While the specific biological activities of this compound have not been extensively reported, the broader class of aryl thiocyanates has been investigated for various biological properties, including antimicrobial and enzyme-inhibiting activities.

This guide will first detail the primary synthetic route for this compound, followed by an exploration of alternative synthetic strategies. Detailed experimental protocols are provided to enable the practical application of these methods. Finally, in the absence of specific data for the title compound, a generalized overview of the potential biological significance of aryl thiocyanates is discussed, accompanied by a hypothetical signaling pathway to illustrate a possible mechanism of action.

Discovery

The precise first synthesis or "discovery" of this compound is not prominently documented in readily accessible scientific literature. It is often the case with specialized chemical compounds that their initial synthesis is reported in less widely circulated journals or patents that are not easily retrievable through broad searches. The compound is commercially available from several chemical suppliers, indicating that its synthesis is established. The primary synthetic method detailed in this guide, the thiocyanation of ortho-cresol, represents a classical and straightforward approach to its preparation.

Synthetic Routes

The synthesis of this compound primarily involves the electrophilic thiocyanation of the precursor molecule, ortho-cresol (2-methylphenol). The hydroxyl group of the phenol is a strongly activating ortho-, para-director, making the para-position susceptible to electrophilic attack.

Primary Synthetic Route: Thiocyanation of o-Cresol

This method employs the in-situ generation of an electrophilic thiocyanating agent from sodium thiocyanate and bromine.

Reaction Scheme:

G reactant1 o-Cresol product This compound reactant1->product CH3OH, ice bath reactant2 NaSCN + Br2 reactant2->product

Caption: Synthesis of this compound from o-cresol.

Experimental Protocol: [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve ortho-cresol (31.4 g, 0.29 mole) in methyl alcohol (225 ml).

  • Addition of Thiocyanate: To this solution, add sodium thiocyanate (23.5 g, 0.29 mole).

  • Cooling: Cool the mixture in an ice bath to maintain a low temperature.

  • Addition of Bromine: Prepare a solution of bromine (46.4 g, 0.29 mole) in methyl alcohol (50 ml). Add this solution dropwise to the reaction mixture over a period of 45 minutes, while maintaining the low temperature.

  • Work-up:

    • Filter the reaction mixture.

    • Pour the filtrate into water (400 ml).

    • To decolorize the solution (remove excess bromine), add sodium thiosulfate until the yellow color disappears.

    • Extract the product into ethyl ether (2 x 200 ml).

  • Purification:

    • Wash the combined ethyl ether extracts with water (100 ml), 1N hydrochloric acid (200 ml), and saturated sodium chloride solution (50 ml).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude product by chromatography on a silica gel column.

  • Characterization: The structure of the purified product is typically confirmed by NMR and IR spectroscopy.

Quantitative Data:

While the direct source for this specific reaction did not provide a yield, similar electrophilic thiocyanation reactions of phenols reported in the literature can achieve yields ranging from moderate to high, as shown in the table below.

Alternative Synthetic Routes

Several other methods for the thiocyanation of aromatic compounds, particularly phenols, have been developed. These can be considered as alternative routes to this compound.

Table 1: Summary of Alternative Synthetic Routes for Aryl Thiocyanates

MethodReagentsSubstrate ScopeTypical Yields (%)Reference
Mechanochemical Synthesis Ammonium thiocyanate, Ammonium persulfate, SiO₂Anilines, phenols, anisoles, indole8 - 96(Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization
Copper-Catalyzed Cross-Coupling Arylboronic acids, KSCN, Cu(OAc)₂, 4-methylpyridine, O₂Arylboronic acidsUp to 91(Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN)
Electrochemical Thiocyanation Ammonium thiocyanate, Pt electrodes(Hetero)aryl boronic acidsNot specified(Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids)
Fe₃O₄ Nanoparticle Catalysis NH₄SCN, H₂O₂, Fe₃O₄ nanoparticlesAromatic amines, anisols, activated phenolsHigh(Highly effi cient and regioselective thiocyanation of aromatic amines, anisols and activated phenols with H2O2/NH4SCN catalyzed by nanomagnetic Fe3O4)

Workflow for Selecting a Synthetic Route:

G start Define Synthesis Goal: This compound precursor Select Precursor: o-Cresol start->precursor route1 Primary Route: Thiocyanation with NaSCN/Br2 precursor->route1 route2 Alternative Routes precursor->route2 evaluation Evaluate Routes: Yield, Scalability, Green Chemistry route1->evaluation mechano Mechanochemical route2->mechano copper Copper-Catalyzed route2->copper electro Electrochemical route2->electro nano Nanoparticle-Catalyzed route2->nano mechano->evaluation copper->evaluation electro->evaluation nano->evaluation protocol Develop Experimental Protocol evaluation->protocol synthesis Perform Synthesis & Purification protocol->synthesis characterization Characterize Product (NMR, IR, MS) synthesis->characterization end Pure this compound characterization->end

Caption: Decision workflow for selecting a synthetic route.

Biological Activity and Signaling Pathways

There is a notable lack of specific biological activity data for this compound in the current scientific literature. However, the broader class of organic thiocyanates has been reported to exhibit a range of biological effects, including antimicrobial and enzyme-inhibiting properties. For instance, some aryl thiocyanates have shown activity against various bacterial and fungal strains.

Disclaimer: The following signaling pathway is a generalized representation of a plausible mechanism of antimicrobial action for a generic aryl thiocyanate and is not based on specific experimental data for this compound. It is provided for illustrative purposes only.

The antimicrobial activity of some thiocyanates is thought to involve their interaction with essential cellular components, such as enzymes containing critical cysteine residues in their active sites. The electrophilic carbon of the thiocyanate group can be attacked by the nucleophilic thiol group of cysteine, leading to the formation of a disulfide bond and inactivation of the enzyme. This can disrupt vital metabolic pathways in the microorganism, leading to growth inhibition or cell death.

G cluster_cell Microbial Cell thiocyanate Aryl Thiocyanate (R-SCN) enzyme Essential Enzyme (with active site Cysteine-SH) thiocyanate->enzyme Covalent Modification inactive_enzyme Inactive Enzyme (Cysteine-S-S-R) enzyme->inactive_enzyme Inactivation metabolic_pathway Vital Metabolic Pathway enzyme->metabolic_pathway Catalyzes disruption Disruption of Pathway inactive_enzyme->disruption cell_death Inhibition of Growth / Cell Death disruption->cell_death

Caption: Generalized antimicrobial mechanism of aryl thiocyanates.

Conclusion

This compound is a readily synthesizable aromatic compound with potential as a building block in various chemical applications. This guide has provided a detailed protocol for its preparation from ortho-cresol and has outlined several alternative synthetic strategies. While the specific discovery and biological profile of this compound are not well-documented, the information presented here serves as a valuable starting point for researchers. Further investigation into the biological activities of this compound is warranted to explore its potential in drug discovery and other life sciences applications. The synthetic methodologies and the generalized biological context provided in this guide are intended to facilitate and inspire future research in this area.

References

Spectroscopic Analysis of 4-Hydroxy-3-methylphenyl thiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Hydroxy-3-methylphenyl thiocyanate (C₈H₇NOS), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive overview based on predicted spectroscopic data derived from established principles and analysis of structurally similar compounds. The methodologies for obtaining such spectra are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are foundational for the structural elucidation and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4m2HAr-H
~6.9 - 7.1m1HAr-H
~5.0 - 6.0br s1H-OH
~2.2s3H-CH₃

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155Ar-C-OH
~135Ar-C
~132Ar-C
~125Ar-C-CH₃
~120Ar-C-SCN
~115Ar-C
~110-SCN
~16-CH₃
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500 - 3200O-H (Phenolic)Stretching (broad)
2160 - 2140S-C≡N (Thiocyanate)Stretching (sharp, strong)
1600 - 1450C=C (Aromatic)Stretching
1260 - 1180C-O (Phenolic)Stretching
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
165[M]⁺ (Molecular Ion)
137[M - CO]⁺
107[M - SCN]⁺

Interpretation of Spectroscopic Data

The predicted data provides a clear spectroscopic fingerprint for this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl group, and the methyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The broad singlet for the hydroxyl proton is a characteristic feature. The singlet for the methyl group will be upfield.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon environments. The carbon attached to the hydroxyl group will be the most downfield among the aromatic carbons. The thiocyanate carbon will also have a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum is dominated by a strong, sharp absorption band for the thiocyanate group (-SCN) around 2150 cm⁻¹. A broad band in the region of 3500-3200 cm⁻¹ will be indicative of the hydroxyl group's O-H stretching vibration. Aromatic C=C stretching and phenolic C-O stretching bands will also be present.

  • Mass Spectrometry: The mass spectrum under electron ionization should exhibit a molecular ion peak at m/z 165, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of carbon monoxide (CO) or the thiocyanate radical (SCN).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition analysis.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound 4-Hydroxy-3-methylphenyl thiocyanate Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

In Silico Docking Studies of 4-Hydroxy-3-methylphenyl thiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico docking study of 4-Hydroxy-3-methylphenyl thiocyanate. Due to the current absence of specific docking research on this compound, this document outlines a robust methodology based on established protocols for similar molecules. It is designed to serve as a detailed framework for researchers initiating computational investigations into the therapeutic potential of this compound. The guide covers the selection of a putative protein target, detailed experimental protocols for molecular docking and molecular dynamics simulations, and subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. All quantitative data is presented in standardized tables, and complex workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a methyl and a thiocyanate group. While its specific biological activities are not extensively documented, related compounds, particularly isothiocyanates, have demonstrated significant potential in various therapeutic areas, including cancer chemoprevention. The electrophilic nature of the thiocyanate group suggests potential interactions with nucleophilic residues in biological macromolecules, making it a candidate for targeted drug design.

In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This approach is instrumental in the early stages of drug discovery for hit identification and lead optimization. This guide proposes a hypothetical docking study of this compound against Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the cellular antioxidant response. Isothiocyanates are known to interact with Keap1, making it a plausible target for the structurally similar this compound.

Proposed Protein Target: Keap1

Keap1 is a critical component of the Nrf2-Keap1 signaling pathway, which regulates the expression of numerous antioxidant and cytoprotective genes. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as isothiocyanates, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE), upregulating the expression of protective genes. Given the electrophilic nature of the thiocyanate group in this compound, Keap1 presents a compelling and rational target for investigation. For the purpose of this hypothetical study, the crystal structure of human Keap1 in complex with an inhibitor (PDB ID: 4L7B) will be utilized.

Experimental Protocols

This section details the proposed methodologies for a comprehensive in silico evaluation of this compound.

Molecular Docking

A molecular docking simulation would be performed to predict the binding affinity and interaction patterns of this compound with the Keap1 protein.

Protocol:

  • Protein Preparation:

    • The 3D crystal structure of human Keap1 (PDB ID: 4L7B) would be downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands would be removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges would be added to the protein using AutoDock Tools (ADT).

    • The prepared protein structure would be saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structure of this compound would be generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • The ligand's geometry would be optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges and rotatable bonds would be assigned using ADT.

    • The prepared ligand would be saved in the PDBQT file format.

  • Docking Simulation:

    • Software: AutoDock Vina would be employed for the docking calculations.

    • Grid Box Definition: A grid box would be defined to encompass the known binding site of the co-crystallized inhibitor in the 4L7B structure. The grid dimensions would be set to 25 x 25 x 25 Å with a spacing of 1.0 Å.

    • Docking Parameters: The exhaustiveness parameter would be set to 8 to ensure a thorough search of the conformational space.

    • Execution: The docking simulation would be initiated from the command line.

  • Analysis of Results:

    • The binding affinities (in kcal/mol) of the different poses of this compound would be analyzed.

    • The binding pose with the lowest binding energy would be selected for detailed interaction analysis.

    • Hydrogen bonds and hydrophobic interactions between the ligand and the protein would be visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior, a molecular dynamics (MD) simulation would be performed.

Protocol:

  • System Preparation:

    • The docked complex of Keap1 and this compound from the previous step would be used as the starting structure.

    • Software: GROMACS would be used for the MD simulation.

    • Force Field: The CHARMM36 force field would be applied to the protein, and the CGenFF server would be used to generate parameters for the ligand.

    • The complex would be placed in a cubic box and solvated with TIP3P water molecules.

    • Sodium and chloride ions would be added to neutralize the system and mimic physiological ionic strength.

  • Simulation Protocol:

    • Energy Minimization: The system would be subjected to energy minimization to remove steric clashes.

    • Equilibration: The system would be equilibrated in two phases:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration for 100 ps to stabilize the temperature.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration for 1 ns to stabilize the pressure and density.

    • Production Run: A production MD run would be carried out for 100 ns.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) of the protein backbone and the ligand would be calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF) of individual residues would be analyzed to identify flexible regions of the protein.

    • The number of hydrogen bonds between the ligand and the protein would be monitored throughout the simulation.

    • The binding free energy would be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

ADMET Prediction

To evaluate the drug-likeness and pharmacokinetic properties of this compound, an in silico ADMET prediction would be conducted.

Protocol:

  • Input: The SMILES string of this compound would be used as input.

  • Software: A web-based tool such as SwissADME or pkCSM would be utilized.

  • Properties to be Predicted:

    • Physicochemical Properties: Molecular Weight, LogP, H-bond donors, H-bond acceptors.

    • Pharmacokinetics: Gastrointestinal absorption, Blood-Brain Barrier (BBB) permeability, CYP450 enzyme inhibition.

    • Drug-likeness: Lipinski's rule of five, Veber's rule.

    • Toxicity: AMES toxicity, hERG inhibition.

Data Presentation

The following tables present hypothetical data that would be generated from the proposed in silico studies.

Table 1: Hypothetical Molecular Docking Results

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compoundKeap14L7B-7.2Arg415, Ser508Phe477, Tyr525, Val606
Reference InhibitorKeap14L7B-8.5Arg415, Ser508, Asn414Phe477, Tyr525, Val606, Ala510

Table 2: Hypothetical Molecular Dynamics Simulation Summary

SystemAverage RMSD (Protein Backbone) (nm)Average RMSD (Ligand) (nm)Average Number of H-BondsBinding Free Energy (MM-PBSA) (kJ/mol)
Keap1 - this compound0.25 ± 0.050.15 ± 0.032-55.8 ± 6.2

Table 3: Hypothetical ADMET Prediction Profile

PropertyPredicted Value
Physicochemical Properties
Molecular Weight165.21 g/mol
LogP2.85
H-bond Donors1
H-bond Acceptors2
Pharmacokinetics
GI AbsorptionHigh
BBB PermeantNo
CYP2D6 InhibitorNo
Drug-likeness
Lipinski's Rule of FiveYes (0 violations)
Toxicity
AMES ToxicityNon-mutagenic
hERG I InhibitorNo

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis protein_prep Protein Preparation (Keap1 - PDB: 4L7B) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking admet ADMET Prediction (SwissADME) ligand_prep->admet md_sim Molecular Dynamics (GROMACS) docking->md_sim binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis stability_analysis Complex Stability & Binding Free Energy md_sim->stability_analysis

Figure 1: In Silico Experimental Workflow.

nrf2_keap1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 Binds cul3 Cul3-Rbx1 E3 Ligase nrf2->cul3 Ubiquitination are Antioxidant Response Element (ARE) nrf2->are Translocates & Binds proteasome Proteasome cul3->proteasome Degradation ligand 4-Hydroxy-3-methylphenyl thiocyanate ligand->keap1 Inhibits genes Cytoprotective Genes are->genes Activates Transcription

Figure 2: Hypothetical Nrf2-Keap1 Signaling Pathway Modulation.

Conclusion

This technical guide outlines a comprehensive and plausible in silico strategy for investigating the therapeutic potential of this compound. By targeting the Keap1 protein, this hypothetical study provides a framework for exploring its potential role as a modulator of the cellular antioxidant response. The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction offer a clear roadmap for researchers. The visualized workflows and signaling pathways further enhance the understanding of the proposed research. While the data presented here is hypothetical, the methodologies are grounded in established computational drug discovery practices. Future experimental validation will be crucial to confirm these in silico predictions and to fully elucidate the biological activity of this compound.

An In-depth Technical Guide to 4-Hydroxy-3-methylphenyl thiocyanate (CAS 3774-53-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-3-methylphenyl thiocyanate (CAS Number: 3774-53-6), a versatile organic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, safety information, and known suppliers. Furthermore, it details a laboratory-scale synthesis protocol. While specific biological data for this compound is limited, this guide also explores the general bioactivity of aryl thiocyanates and presents a hypothetical signaling pathway to illustrate potential mechanisms of action for research and development purposes.

Chemical and Physical Properties

This compound, also known as 2-Methyl-4-thiocyanatophenol, is a solid organic compound.[1][2] Its core structure consists of a phenol ring substituted with a methyl group and a thiocyanate group. The presence of these functional groups imparts specific chemical reactivity, making it a valuable intermediate in organic synthesis.[2]

Table 1: Physical and Chemical Properties of CAS 3774-53-6

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 3774-53-6[1][2][3]
Molecular Formula C₈H₇NOS[1][3]
Molecular Weight 165.21 g/mol [1][3]
Appearance Solid[1]
Melting Point 73-75 °C[1]
Boiling Point 305.4 °C at 760 mmHg[1]
Storage Temperature 2-8 °C, in a dry area[1]

Table 2: Computed Chemical Properties

PropertyValueSource(s)
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 165.02483 g/mol [1]
Topological Polar Surface Area 69.3 Ų[1]
Heavy Atom Count 11[1]
Complexity 174[1]

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
GHS07Warning H302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis Protocol

A common method for the synthesis of this compound involves the thiocyanation of o-cresol. The following protocol is based on established chemical literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Cresol

  • Sodium thiocyanate

  • Bromine

  • Methanol

  • Ethyl ether

  • Water

  • Sodium thiosulfate

  • 1N Hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve o-cresol (0.29 mole) and sodium thiocyanate (0.29 mole) in 225 ml of methanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (0.29 mole) in 50 ml of methanol dropwise over a period of 45 minutes.

  • After the addition is complete, filter the reaction mixture.

  • Pour the filtrate into 400 ml of water.

  • Add sodium thiosulfate to decolorize the solution from yellow.

  • Extract the product into ethyl ether (2 x 200 ml).

  • Wash the combined ether extracts with 100 ml of water, 200 ml of 1N hydrochloric acid, and 50 ml of saturated sodium chloride solution.

  • Dry the ether layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Confirm the structure of the purified product using NMR and IR spectroscopy.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not widely published, the broader class of aryl thiocyanates is known to exhibit a range of biological effects, including antibacterial, antifungal, and potential anticancer activities. Organic thiocyanates are recognized as important intermediates for accessing various valuable sulfur-containing compounds with biological relevance.

Given the structural features of this compound, a phenolic hydroxyl group and a reactive thiocyanate moiety, it is plausible that it could interact with various cellular targets. The thiocyanate group can react with nucleophiles, such as cysteine residues in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for an aryl thiocyanate compound that induces apoptosis, a common mechanism for anticancer agents. This is a generalized representation and has not been experimentally validated for CAS 3774-53-6.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Aryl_Thiocyanate 4-Hydroxy-3-methylphenyl thiocyanate ROS Reactive Oxygen Species (ROS) Production Aryl_Thiocyanate->ROS Induces Mitochondrion Mitochondrial Stress Aryl_Thiocyanate->Mitochondrion Directly or Indirectly Targets MAPK_Pathway MAPK Signaling (e.g., JNK, p38) ROS->MAPK_Pathway Activates Bax Bax Activation MAPK_Pathway->Bax Promotes Bcl2 Bcl-2 Inhibition MAPK_Pathway->Bcl2 Inhibits Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Caspase_Activation Caspase-9/3 Activation Cytochrome_c->Caspase_Activation Mitochondrion->Cytochrome_c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic pathway induced by an aryl thiocyanate.

Experimental Workflow for Investigating Biological Activity

To validate the biological activity of this compound, a series of in vitro experiments would be necessary.

Experimental_Workflow Start 4-Hydroxy-3-methylphenyl thiocyanate (Compound X) Cell_Culture Treat Cancer Cell Lines (e.g., MCF-7, HeLa, A549) with varying concentrations of Compound X Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) Cytotoxicity_Assay->Apoptosis_Assay If cytotoxic ROS_Measurement ROS Measurement (e.g., DCFH-DA assay) Apoptosis_Assay->ROS_Measurement If apoptotic Western_Blot Western Blot Analysis (for key apoptotic and signaling proteins) ROS_Measurement->Western_Blot Data_Analysis Data Analysis and Mechanism Elucidation Western_Blot->Data_Analysis

Caption: Workflow for evaluating the in vitro anticancer activity.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes.

Table 4: Known Suppliers of CAS 3774-53-6

SupplierWebsite
Sigma-Aldrich--INVALID-LINK--
Angene Chemical--INVALID-LINK--
CymitQuimica--INVALID-LINK--

Conclusion

This compound (CAS 3774-53-6) is a compound with well-defined chemical and physical properties and established synthetic routes. While its specific biological functions are yet to be extensively explored, the known bioactivities of the broader class of aryl thiocyanates suggest its potential as a valuable molecule in drug discovery and development. Further research into its mechanism of action is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Hydroxy-3-methylphenyl thiocyanate, an organic compound with potential applications as an intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is achieved through the electrophilic thiocyanation of ortho-cresol using sodium thiocyanate and bromine in methanol. This method offers a straightforward and effective route to the desired product. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Aryl thiocyanates are versatile intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing functional groups. The thiocyanate moiety can be readily transformed into thiols, thioethers, and other sulfur-based functionalities, making these compounds valuable building blocks in medicinal chemistry and materials science. This compound, in particular, incorporates a phenolic hydroxyl group and a methyl group on the aromatic ring, offering further sites for chemical modification. This protocol details a reliable method for its preparation from readily available starting materials.

Data Presentation

Reagent/ParameterQuantity/ValueMolar EquivalentNotes
ortho-Cresol31.4 g (0.29 mol)1.0Starting material
Sodium thiocyanate23.5 g (0.29 mol)1.0Thiocyanating agent
Bromine46.4 g (0.29 mol)1.0Oxidizing agent
Methyl alcohol275 ml (total)-Solvent
Water400 ml-For workup
Ethyl ether400 ml (total)-Extraction solvent
1N Hydrochloric acid200 ml-For washing
Saturated Sodium Chloride50 ml-For washing
Reaction TemperatureIce bath (approx. 0 °C)-During bromine addition
Reaction Time45 minutes-For bromine addition

Experimental Protocol

The synthesis of this compound is conducted as follows[1]:

  • Reaction Setup: In a suitable reaction vessel, dissolve 31.4 g (0.29 mol) of ortho-cresol in 225 ml of methyl alcohol.

  • Addition of Thiocyanate: To the solution from step 1, add 23.5 g (0.29 mol) of sodium thiocyanate.

  • Cooling: Cool the reaction mixture in an ice bath.

  • Bromine Addition: Prepare a solution of 46.4 g (0.29 mol) of bromine in 50 ml of methyl alcohol. Add this bromine solution dropwise to the cooled reaction mixture over a period of 45 minutes.

  • Quenching and Workup:

    • Filter the reaction mixture.

    • Pour the filtrate into 400 ml of water.

    • To decolorize the solution (remove excess bromine), add sodium thiosulfate until the yellow color disappears.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the product into ethyl ether (2 x 200 ml).

  • Washing:

    • Combine the ethyl ether extracts.

    • Wash the organic layer sequentially with 100 ml of water, 200 ml of 1N hydrochloric acid, and 50 ml of saturated sodium chloride solution.

  • Drying and Concentration:

    • Dry the ethyl ether extract over magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by chromatography on silica gel.

  • Characterization: The structure of the purified this compound should be confirmed by NMR and IR spectroscopy.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A ortho-Cresol + Sodium Thiocyanate in Methanol B Cooling (Ice Bath) A->B C Dropwise Addition of Bromine in Methanol B->C D Reaction Mixture C->D E Filtration D->E F Quench with Water & Sodium Thiosulfate E->F G Extraction with Ethyl Ether F->G H Washing (H2O, HCl, NaCl) G->H I Drying & Concentration H->I J Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle

This method utilizes reverse-phase chromatography to separate 4-Hydroxy-3-methylphenyl thiocyanate from other components in the sample matrix. The separation is achieved on a non-polar stationary phase with a polar mobile phase. The analyte is then detected and quantified based on its ultraviolet (UV) absorbance at a specific wavelength.

Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Vials for HPLC

2. Reagents and Standards

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable buffer components)

  • Sample matrix (e.g., plasma, formulation buffer)

3. Preparation of Solutions

  • Mobile Phase: A typical mobile phase for the analysis of phenolic compounds is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary to achieve optimal separation.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For Drug Formulations: Dilute the formulation with a suitable solvent (e.g., methanol or mobile phase) to bring the concentration of this compound within the calibration range.

  • For Biological Matrices (e.g., Plasma): A protein precipitation step is typically required. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (a wavelength around 254 nm is a common starting point for aromatic compounds).

6. Calibration and Quantification

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis of the calibration curve. The R² value should be > 0.99.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity.

Experimental Protocol

1. Apparatus and Materials

  • Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

  • Nitrogen generator

  • Standard laboratory equipment as listed for HPLC-UV

2. Reagents and Standards

  • Same as for HPLC-UV, but with LC-MS grade solvents.

  • An internal standard (IS) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response. A structurally similar compound or a stable isotope-labeled version of the analyte would be ideal.

3. Preparation of Solutions

  • Mobile Phase: Similar to HPLC-UV, but ammonium formate or ammonium acetate can be used as a buffer for better ionization.

  • Standard and Sample Preparation: Follow similar procedures as for HPLC-UV, but add the internal standard at a fixed concentration to all standards and samples during the preparation step.

4. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 (100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

    • MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and suitable product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Calibration and Quantification

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Use a weighted linear regression if the concentration range is wide.

  • Quantify the analyte in samples using the regression equation from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for the two proposed methods. These values are typical for such analytical methods and would need to be confirmed through method validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995> 0.998
Limit of Detection (LOD) ~30 ng/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution Standard Reference Standard Standard->Dilution Filtration Filtration Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of an analyte by HPLC.

signaling_pathway Analyte 4-Hydroxy-3-methylphenyl thiocyanate Receptor Cell Surface Receptor Analyte->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response (e.g., Apoptosis) Nucleus->Response Gene Expression

Application Note: In Vitro Evaluation of 4-Hydroxy-3-methylphenyl thiocyanate for Anti-Proliferative and Pro-Apoptotic Activity in Human Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-3-methylphenyl thiocyanate is a synthetic organosulfur compound containing a thiocyanate (-S-C≡N) functional group. Organic thiocyanates are a class of compounds present in some natural products and are utilized as intermediates in chemical synthesis.[1][2][3] Several molecules containing the thiocyanate moiety have demonstrated a range of biological activities, including antibacterial and anti-cancer effects.[1] This application note details protocols for the in vitro assessment of this compound's potential as an anti-cancer agent, specifically focusing on its effects on cell proliferation and apoptosis in human colorectal cancer cell lines.

Principle

The described assays are designed to quantify the cytotoxic and anti-proliferative effects of this compound and to elucidate its mechanism of action by investigating the induction of apoptosis. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The Annexin V-FITC/Propidium Iodide (PI) assay is a flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.

Experimental Protocols

1. Cell Culture and Compound Preparation

  • Cell Line: HCT116 (human colorectal carcinoma)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound (CAS No. 3774-53-6) in dimethyl sulfoxide (DMSO).[4] Store at -20°C. Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired concentrations. The final DMSO concentration in the culture should not exceed 0.5%.

2. MTT Assay for Cell Viability

  • Procedure:

    • Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

3. Annexin V-FITC/PI Apoptosis Assay

  • Procedure:

    • Seed HCT116 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation

Table 1: Cytotoxicity of this compound on HCT116 cells.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5021.5 ± 3.9
1008.9 ± 2.1
IC50 (µM) ~10.5

Table 2: Apoptosis Induction in HCT116 cells treated with this compound (at IC50 concentration).

Cell Population% of Cells (Mean ± SD)
Viable (Annexin V- / PI-)55.2 ± 4.1
Early Apoptotic (Annexin V+ / PI-)25.8 ± 3.5
Late Apoptotic (Annexin V+ / PI+)15.3 ± 2.8
Necrotic (Annexin V- / PI+)3.7 ± 1.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis prep_compound Prepare 4-Hydroxy-3-methylphenyl thiocyanate stock solution treat_viability Treat with compound (48 hours) prep_compound->treat_viability treat_apoptosis Treat with compound (IC50) (48 hours) prep_compound->treat_apoptosis prep_cells Culture HCT116 cells seed_96well Seed cells in 96-well plate prep_cells->seed_96well seed_6well Seed cells in 6-well plate prep_cells->seed_6well seed_96well->treat_viability add_mtt Add MTT reagent treat_viability->add_mtt read_absorbance Measure absorbance at 570 nm add_mtt->read_absorbance calc_ic50 Calculate IC50 value read_absorbance->calc_ic50 seed_6well->treat_apoptosis stain_annexin Stain with Annexin V-FITC/PI treat_apoptosis->stain_annexin analyze_flow Analyze by flow cytometry stain_annexin->analyze_flow quantify_apoptosis Quantify apoptotic cells analyze_flow->quantify_apoptosis

Caption: Experimental workflow for in vitro evaluation of this compound.

apoptosis_pathway compound 4-Hydroxy-3-methylphenyl thiocyanate cell Cancer Cell compound->cell Induces stress Cellular Stress cell->stress pathway Apoptotic Signaling Pathway (e.g., caspase activation) stress->pathway Activates apoptosis Apoptosis pathway->apoptosis Leads to

Caption: Hypothetical signaling pathway for apoptosis induction.

References

Application Notes and Protocols for the Evaluation of 4-Hydroxy-3-methylphenyl thiocyanate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research specifically detailing the application and effects of 4-Hydroxy-3-methylphenyl thiocyanate on cancer cell lines is limited. The following application notes and protocols are provided as a generalized framework for researchers, scientists, and drug development professionals interested in investigating the potential anticancer properties of this compound. The methodologies and conceptual pathways are based on established practices for evaluating novel therapeutic agents and findings from studies on structurally related phenolic and thiocyanate-containing compounds.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a methyl and a thiocyanate group. Phenolic compounds and organosulfur compounds, including isothiocyanates, have demonstrated a range of biological activities, including anticancer effects. These effects are often attributed to the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.

These notes provide a comprehensive guide to the initial in vitro evaluation of this compound for its potential as an anticancer agent.

Potential Mechanisms of Action (Hypothesized)

Based on the activities of related compounds, this compound could potentially exert anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many phenolic compounds and isothiocyanates trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: The compound may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M).

  • Inhibition of Signaling Pathways: Key pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, could be targeted.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and subsequently lead to cell death.

Quantitative Data Summary (Hypothetical Example)

The following table is a hypothetical example of how quantitative data for this compound could be presented. Actual values would need to be determined experimentally.

Cell LineAssayParameter24h48h72h
MCF-7 (Breast) Cell Viability (MTT)IC50 (µM)75.252.138.5
Apoptosis (Annexin V)% Apoptotic Cells (at 50 µM)15.3%28.7%45.1%
Cell Cycle (PI Staining)% G2/M Arrest (at 50 µM)10.2%25.6%35.8%
A549 (Lung) Cell Viability (MTT)IC50 (µM)88.965.449.2
Apoptosis (Annexin V)% Apoptotic Cells (at 60 µM)12.1%25.3%40.9%
Cell Cycle (PI Staining)% G2/M Arrest (at 60 µM)8.7%22.1%31.5%
PC-3 (Prostate) Cell Viability (MTT)IC50 (µM)95.371.855.6
Apoptosis (Annexin V)% Apoptotic Cells (at 70 µM)10.5%21.9%38.2%
Cell Cycle (PI Staining)% G2/M Arrest (at 70 µM)7.9%19.8%29.3%

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells in 6-well plates with the desired concentrations of the compound for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and activation of key signaling proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

General Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation start Select Cancer Cell Lines viability Cell Viability Assay (MTT) Determine IC50 Values start->viability apoptosis Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) Identify Cell Cycle Arrest viability->cell_cycle western_blot Western Blot Analysis Investigate Signaling Pathways apoptosis->western_blot cell_cycle->western_blot

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

Hypothesized Apoptotic Signaling Pathway

apoptotic_pathway cluster_regulation Apoptosis Regulation cluster_caspase Caspase Cascade compound 4-Hydroxy-3-methylphenyl thiocyanate bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Application Notes and Protocols: 4-Hydroxy-3-methylphenyl thiocyanate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-Hydroxy-3-methylphenyl thiocyanate as a chemical probe in biological research and drug development. While direct studies utilizing this specific molecule as a chemical probe are not extensively documented, its chemical properties and the known reactivity of aryl thiocyanates suggest several promising applications. These notes and protocols are intended to serve as a guide for researchers interested in exploring its potential.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a methyl group and a thiocyanate (-SCN) functional group. Aryl thiocyanates are recognized as valuable intermediates in the synthesis of various bioactive molecules and sulfur-containing heterocyclic compounds.[1][2][3][4] The thiocyanate moiety is a versatile functional group that can undergo various chemical transformations, making it an attractive starting point for the development of chemical probes.

The potential of this compound as a chemical probe stems from two key aspects:

  • Inherent Biological Activity: Thiocyanate-containing compounds have been reported to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrases, acetylcholinesterase, and α-glycosidase.[5][6] Furthermore, the thiocyanate group can react with biological nucleophiles, particularly cysteine residues in proteins. Hypothiocyanous acid (HOSCN), which can be generated from thiocyanate, is known to inactivate thiol-dependent enzymes.[7] This suggests that this compound could serve as a probe for identifying and studying enzymes with reactive cysteine residues.

  • Synthetic Handle for Probe Development: The thiocyanate group can be chemically modified to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling. This allows for the conversion of a simple inhibitor into a more sophisticated chemical probe for applications such as target identification, imaging, and pull-down assays.

Potential Applications
  • Screening for Enzyme Inhibitors: This compound can be used in primary screens to identify novel inhibitors of enzymes, particularly those with a cysteine residue in their active site.

  • Covalent Ligand Discovery: The reactivity of the thiocyanate group can be exploited to develop covalent inhibitors, which can offer advantages in terms of potency and duration of action.

  • Development of Activity-Based Probes: By functionalizing the molecule with a reporter tag, it can be transformed into an activity-based probe to selectively label and identify active enzymes in complex biological samples.

  • Fragment-Based Drug Discovery: The core structure can serve as a starting fragment for the development of more potent and selective drug candidates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the thiocyanation of phenols.

Materials:

  • o-Cresol

  • Sodium thiocyanate (NaSCN)

  • Bromine (Br₂)

  • Methanol

  • Ethyl ether

  • Sodium thiosulfate (Na₂S₂O₃)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve o-cresol (0.29 mol) and sodium thiocyanate (0.29 mol) in methanol (225 ml) in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (0.29 mol) in methanol (50 ml) dropwise over 45 minutes while stirring.

  • After the addition is complete, filter the reaction mixture.

  • Pour the filtrate into water (400 ml).

  • Add sodium thiosulfate to decolorize the solution.

  • Extract the product with ethyl ether (2 x 200 ml).

  • Wash the combined ether extracts with water (100 ml), 1N HCl (200 ml), and saturated brine (50 ml).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Confirm the structure of the purified this compound using NMR and IR spectroscopy.

Synthesis Workflow

G reagents o-Cresol + NaSCN in Methanol bromination Add Bromine in Methanol (Ice Bath) reagents->bromination workup Quench with Water and Sodium Thiosulfate bromination->workup extraction Extract with Ethyl Ether workup->extraction purification Purify by Column Chromatography extraction->purification product 4-Hydroxy-3-methylphenyl thiocyanate purification->product

Caption: Synthesis of this compound.

Protocol 2: General Assay for Inhibition of a Thiol-Dependent Enzyme (e.g., Papain)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a model cysteine protease.

Materials:

  • Papain (or another thiol-dependent enzyme)

  • Enzyme substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester for papain)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT for papain activation)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Prepare a solution of papain in assay buffer. Incubate for 15 minutes at 37°C to ensure the active site cysteine is reduced.

  • Inhibitor Incubation: In a 96-well plate, add varying concentrations of this compound to the wells. Include a DMSO-only control.

  • Add the activated papain solution to each well and incubate for 30 minutes at room temperature to allow for potential inhibition.

  • Enzymatic Reaction: Initiate the reaction by adding the enzyme substrate to each well.

  • Data Acquisition: Monitor the change in absorbance (or fluorescence, depending on the substrate) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Proposed Mechanism of Thiol-Dependent Enzyme Inhibition

G enzyme Enzyme-SH (Active Cysteine Residue) intermediate Enzyme-S-S-CN (Sulfenyl thiocyanate adduct) enzyme->intermediate Nucleophilic Attack probe 4-Hydroxy-3-methylphenyl-SCN probe->intermediate inactivated_enzyme Inactivated Enzyme intermediate->inactivated_enzyme Inhibition of Catalytic Activity

Caption: Proposed inhibition of a thiol-dependent enzyme.

Protocol 3: Conversion to an Affinity-Based Probe via Click Chemistry

This protocol outlines a hypothetical two-step process to convert this compound into a probe for pull-down experiments.

Step 1: Functionalization with an Alkyne Handle

  • Alkylation of the Phenolic Hydroxyl: React this compound with propargyl bromide in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone) to install a terminal alkyne group.

  • Purification: Purify the resulting alkyne-functionalized probe by column chromatography.

Step 2: Click Reaction with an Azide-Tagged Reporter

  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the alkyne-functionalized probe and an azide-containing reporter molecule (e.g., biotin-azide).

  • Purification: Purify the final biotinylated probe using an appropriate method, such as HPLC.

Probe Development Workflow

G start_mol 4-Hydroxy-3-methylphenyl thiocyanate add_handle Add Alkyne Handle (Propargyl Bromide) start_mol->add_handle alkyne_probe Alkyne-Functionalized Probe add_handle->alkyne_probe click_reaction Click Chemistry (e.g., with Biotin-Azide) alkyne_probe->click_reaction final_probe Affinity Probe (e.g., Biotinylated) click_reaction->final_probe

Caption: Workflow for developing an affinity probe.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 3774-53-6
Molecular Formula C₈H₇NOS
Molecular Weight 165.21 g/mol
Appearance Solid
Table 2: Hypothetical Inhibitory Activity (IC₅₀ Values)

The following table presents hypothetical data that could be generated from an enzyme inhibition screen.

Enzyme TargetEnzyme ClassHypothetical IC₅₀ (µM)
PapainCysteine Protease15.2
Cathepsin BCysteine Protease28.9
TrypsinSerine Protease> 100
Carbonic Anhydrase IILyase8.7
AcetylcholinesteraseHydrolase45.1

Disclaimer: The information provided in these application notes and protocols is for research purposes only. The potential applications and protocols are based on the chemical properties of aryl thiocyanates and related compounds. Researchers should conduct their own validation experiments. Safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Formulation of 4-Hydroxy-3-methylphenyl thiocyanate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylphenyl thiocyanate is a phenolic compound of interest for various pharmacological investigations due to its potential antioxidant and anti-inflammatory properties. However, like many phenolic compounds, it is predicted to have low aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in in vivo studies. Proper formulation is therefore critical to ensure reliable and reproducible experimental outcomes.

These application notes provide a comprehensive guide to developing a suitable formulation for in vivo administration of this compound, focusing on strategies to enhance its solubility and bioavailability. The protocols outlined below are based on established methods for formulating poorly water-soluble compounds for preclinical research.

Pre-formulation Studies

Prior to developing a final formulation, it is essential to characterize the physicochemical properties of this compound.

Solubility Assessment

A preliminary solubility assessment in various pharmaceutically acceptable excipients is the first step. This data will guide the selection of an appropriate formulation strategy.

Table 1: Hypothetical Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1
Polyethylene Glycol 400 (PEG 400)25
Propylene Glycol (PG)15
Dimethyl Sulfoxide (DMSO)> 100
Ethanol50
Corn Oil5
Tween® 8010
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water5

Formulation Strategies for In Vivo Studies

Based on the pre-formulation data, several strategies can be employed to formulate this compound for in vivo administration. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal), the required dose, and the animal model.

Co-solvent System

A co-solvent system is a simple and common approach for administering poorly soluble compounds in preclinical studies.

Table 2: Example of a Co-solvent Formulation for Oral Gavage

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent
PEG 40040%Co-solvent, improves solubility
Tween® 805%Surfactant, enhances wetting and dispersion
Saline (0.9%)45%Aqueous vehicle
Oil-in-Water (O/W) Nanoemulsion

Nanoemulsions are lipid-based formulations that can significantly enhance the oral bioavailability of lipophilic compounds.[1]

Table 3: Composition of an Oil-in-Water Nanoemulsion Formulation

ComponentPercentage (w/w)Purpose
Corn Oil10%Oil phase
This compound0.5%Active Pharmaceutical Ingredient (API)
Tween® 8015%Surfactant
Span® 805%Co-surfactant
Deionized Water69.5%Aqueous phase
Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility and stability.[2]

Table 4: Formulation of a Cyclodextrin Inclusion Complex

ComponentConcentrationPurpose
This compound10 mg/mLActive Pharmaceutical Ingredient (API)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)20% (w/v)Complexing agent, solubility enhancer
Sterile Water for Injectionq.s.Vehicle

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Tween® 80

  • Sterile 0.9% Saline

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Calibrated pipettes

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add the required volume of DMSO to the vial.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Add the required volume of PEG 400 and mix thoroughly.

  • Add the required volume of Tween® 80 and mix until a clear solution is obtained.

  • Slowly add the sterile saline to the mixture while stirring continuously to avoid precipitation.

  • Visually inspect the final formulation for any signs of precipitation or phase separation.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Preparation of an Oil-in-Water (O/W) Nanoemulsion

Materials:

  • This compound

  • Corn Oil

  • Tween® 80

  • Span® 80

  • Deionized Water

  • High-shear homogenizer or microfluidizer

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Oil Phase Preparation: Dissolve the weighed amount of this compound in corn oil. Add Span® 80 to the oil phase and mix thoroughly.

  • Aqueous Phase Preparation: Dissolve Tween® 80 in deionized water.

  • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenize the resulting coarse emulsion using a high-shear homogenizer at 10,000 rpm for 10 minutes or pass it through a microfluidizer.[3][4]

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • Magnetic stirrer and stir bar

  • Vortex mixer or sonicator

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water for injection.

  • Slowly add the weighed amount of this compound to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. A vortex mixer or sonicator can be used to expedite the process.

  • The resulting solution should be a clear, aqueous formulation ready for administration.

Visualization of Workflows and Pathways

G Experimental Workflow for Co-solvent Formulation cluster_0 Preparation cluster_1 Quality Control cluster_2 Administration A Weigh API B Dissolve in DMSO A->B C Add PEG 400 B->C D Add Tween® 80 C->D E Add Saline D->E F Visual Inspection for Precipitation E->F G In Vivo Dosing F->G G Hypothesized Antioxidant Signaling Pathway cluster_0 Cellular Stress cluster_1 Compound Action cluster_2 Signaling Cascade cluster_3 Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Compound 4-Hydroxy-3-methylphenyl thiocyanate Compound->Keap1 Inhibition? Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

References

Application Notes and Protocols for High-Throughput Screening of 4-Hydroxy-3-methylphenyl thiocyanate Analogs Targeting the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation.[1] The constitutive activation of the STAT3 signaling pathway is a recognized hallmark of numerous human cancers and inflammatory conditions, establishing it as a compelling target for therapeutic intervention.[1] This document provides detailed application notes and protocols for three robust high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the STAT3 pathway, with a focus on screening 4-Hydroxy-3-methylphenyl thiocyanate and its analogs. The methodologies described are a Fluorescence Polarization (FP) assay, a homogeneous AlphaScreen assay, and a cell-based dual-luciferase reporter assay.

STAT3 Signaling Pathway Overview

The canonical activation of STAT3 is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their corresponding cell surface receptors. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 monomers. Recruited STAT3 is then phosphorylated by JAKs at a crucial tyrosine residue (Tyr705). This phosphorylation event is pivotal, inducing the homodimerization of STAT3 molecules through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine of the other. The activated STAT3 dimers subsequently translocate into the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[2] These target genes are implicated in a variety of cellular functions, including cell cycle progression, apoptosis, and angiogenesis.[2][3]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation (Tyr705) pSTAT3_mono pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization (SH2 Domain) STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA (Promoter Region) STAT3_dimer_nuc->DNA Binding Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription Activation

Canonical STAT3 signaling pathway.

High-Throughput Screening Assays

Fluorescence Polarization (FP) Assay for STAT3 DNA-Binding Domain Inhibitors

Principle: This biochemical assay measures the disruption of the interaction between the STAT3 protein and a fluorescently labeled DNA probe.[4] In solution, the small, fluorescently labeled DNA rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, the rotation of the complex slows down, leading to an increase in fluorescence polarization.[5] Inhibitors that bind to the STAT3 DNA-binding domain prevent the formation of the STAT3-DNA complex, resulting in a decrease in fluorescence polarization.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris (pH 8.5), ~200 mM NaCl, 1 mM DTT.[6]

    • STAT3 Protein: Recombinant STAT3 (e.g., STAT3¹²⁷⁻⁶⁸⁸ construct) at a working concentration of 480 nM.[4]

    • Fluorescent DNA Probe: Bodipy-labeled DNA conjugate at a working concentration of 20 nM.[4]

    • Test Compounds: Serially dilute this compound analogs in DMSO, then further dilute in Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of Assay Buffer containing the fluorescent DNA probe to each well of a 384-well, low-volume, black plate.

    • Add 5 µL of the test compound dilution to the appropriate wells.

    • Add 5 µL of the STAT3 protein solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 14-24 hours to reach equilibrium.[4]

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader with appropriate filters for the fluorophore (e.g., Bodipy).

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no STAT3 protein) controls.

    • Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

    • Assess assay quality by calculating the Z' factor, with a value > 0.6 being considered robust for HTS.[4]

FP_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - STAT3 Protein - Fluorescent DNA Probe - Test Compounds start->reagent_prep plate_setup Dispense Reagents into 384-well Plate reagent_prep->plate_setup incubation Incubate at Room Temp (14-24 hours) plate_setup->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Data Analysis: - % Inhibition - IC50 Determination - Z' Factor read_plate->data_analysis end End data_analysis->end

Fluorescence Polarization assay workflow.
AlphaScreen Assay for STAT3-SH2 Domain Antagonists

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules.[7] In this context, one STAT3 protein is tagged with a donor bead and another with an acceptor bead. Upon dimerization, the beads are brought into close proximity. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.[8] Inhibitors that disrupt STAT3 dimerization by binding to the SH2 domain prevent this energy transfer, leading to a decrease in the signal.[7]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 15 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20.[9]

    • STAT3 Proteins: Biotinylated STAT3 and polyhistidine-tagged STAT3 at twice the final concentration.

    • AlphaScreen Beads: Streptavidin-coated donor beads and nickel chelate acceptor beads.

    • Test Compounds: Serially dilute this compound analogs in DMSO, then further dilute in Assay Buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of biotinylated STAT3 and 5 µL of polyhistidine-tagged STAT3.

    • Add 5 µL of the test compound dilution.

    • Incubate at room temperature with gentle shaking for 1 hour.[8]

    • Add 5 µL of glutathione donor beads and 5 µL of nickel chelate acceptor beads (final working concentration of 0.02 mg/mL each).[8]

    • Incubate in the dark at room temperature for 2.5 hours.[8]

  • Data Acquisition and Analysis:

    • Read the plate on an EnVision reader or a similar instrument equipped for AlphaScreen assays.[9]

    • Calculate the percent inhibition and determine IC₅₀ values as described for the FP assay.

AlphaScreen_Assay_Workflow start Start reagent_prep Prepare Reagents: - Tagged STAT3 Proteins - AlphaScreen Beads - Test Compounds start->reagent_prep plate_reagents Add STAT3 Proteins and Test Compounds to Plate reagent_prep->plate_reagents incubate1 Incubate for 1 hour plate_reagents->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate in Dark for 2.5 hours add_beads->incubate2 read_plate Read AlphaScreen Signal incubate2->read_plate data_analysis Data Analysis: % Inhibition, IC50 read_plate->data_analysis end End data_analysis->end

AlphaScreen assay workflow.
Dual-Luciferase Reporter Gene Assay for STAT3 Pathway Activity

Principle: This cell-based assay quantifies the transcriptional activity of STAT3.[1] Cells are co-transfected with two plasmids: a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter, and a control plasmid with the Renilla luciferase gene driven by a constitutive promoter.[1] Activation of the STAT3 pathway leads to the expression of firefly luciferase. The Renilla luciferase signal is used to normalize for variations in cell viability and transfection efficiency.[1] Inhibitors of the STAT3 pathway will decrease the firefly luciferase signal.

Experimental Protocol:

  • Cell Culture and Transfection:

    • One day before transfection, seed HEK293 cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells per well.[1]

    • Co-transfect the cells with the STAT3-responsive firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.[1]

    • Incubate for 24 hours.[10]

  • Compound Treatment and Pathway Activation:

    • Treat the cells with serial dilutions of the this compound analogs for a predetermined time (e.g., 1 hour).

    • Stimulate the cells with an appropriate activator, such as IL-6 (e.g., 20 ng/mL), for 6-24 hours to induce STAT3-dependent luciferase expression.[1]

  • Luciferase Assay and Data Analysis:

    • Lyse the cells using a passive lysis buffer.[1]

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.[1]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition and determine IC₅₀ values.

Luciferase_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding transfection Co-transfect with Luciferase Plasmids cell_seeding->transfection incubate1 Incubate 24 hours transfection->incubate1 compound_treatment Treat with Test Compounds incubate1->compound_treatment pathway_activation Stimulate with IL-6 (6-24 hours) compound_treatment->pathway_activation cell_lysis Lyse Cells pathway_activation->cell_lysis read_luminescence Measure Firefly and Renilla Luminescence cell_lysis->read_luminescence data_analysis Data Analysis: Normalize, % Inhibition, IC50 read_luminescence->data_analysis end End data_analysis->end

Dual-Luciferase reporter assay workflow.

Data Presentation

The quantitative data generated from these high-throughput screening assays should be summarized in clear and structured tables for easy comparison of the inhibitory activities of the this compound analogs.

Table 1: Inhibitory Activity of this compound Analogs in the STAT3 Fluorescence Polarization Assay

Compound IDIC₅₀ (µM)Maximum Inhibition (%)Z' Factor
Analog 1
Analog 2
Analog 3
...
Positive Control

Table 2: Inhibitory Activity of this compound Analogs in the STAT3 AlphaScreen Assay

Compound IDIC₅₀ (µM)Maximum Inhibition (%)
Analog 1
Analog 2
Analog 3
...
Positive Control

Table 3: Inhibitory Activity of this compound Analogs in the STAT3 Dual-Luciferase Reporter Assay

Compound IDIC₅₀ (µM)Maximum Inhibition (%)
Analog 1
Analog 2
Analog 3
...
Positive Control

Summary and Conclusion

The successful implementation of a robust and reliable high-throughput screening cascade is a foundational step in the discovery of novel STAT3 inhibitors. This document has provided detailed protocols for three widely used HTS methodologies: Fluorescence Polarization, AlphaScreen, and dual-luciferase reporter assays. Each assay offers distinct advantages, and the selection of a particular method will be guided by the specific research objectives, available resources, and the desired screening approach (biochemical versus cell-based). By adhering to these protocols, researchers can effectively establish a screening campaign to identify and characterize promising STAT3-targeting therapeutics from a library of this compound analogs.

References

developing a standard operating procedure for handling 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure: 4-Hydroxy-3-methylphenyl thiocyanate

Application Notes

Introduction

This compound is an aromatic organosulfur compound featuring a reactive thiocyanate (-SCN) group attached to a cresol backbone. Aryl thiocyanates serve as versatile synthetic intermediates and are precursors to a wide range of biologically active molecules.[1][2] The presence of both a hydroxyl and a thiocyanate group on the phenyl ring allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug development.

Potential Applications

While specific biological activities for this compound are not extensively documented, the broader class of aryl thiocyanates and their isomers (isothiocyanates) exhibit significant pharmacological properties. Researchers can explore this compound for applications including:

  • Antimicrobial Drug Discovery: Organic thiocyanates have demonstrated moderate to high potency against various bacterial and fungal pathogens, including resistant strains like MRSA.[3][4] This compound can be used as a lead structure for developing new antimicrobial agents.

  • Anticancer Research: Isothiocyanates are well-known for their anticancer activities, which include the induction of apoptosis and cell cycle arrest.[5][6][7] Derivatives of this molecule could be synthesized and screened for efficacy against various cancer cell lines. Some isothiocyanates are known to function as tubulin polymerization inhibitors.[8]

  • Enzyme Inhibition Studies: The thiocyanate moiety can interact with biological targets. Chemical modification of natural products with thiocyanate has yielded compounds with acetylcholinesterase (AChE) inhibitory activity.[9] This suggests potential applications in screening for inhibitors of various enzymes.

  • Synthetic Chemistry: The compound is a valuable intermediate. The thiocyanate group can be converted into other functional groups like thiols, thioethers, and thioesters, while the phenolic hydroxyl group allows for etherification and other modifications.[10]

Compound Data and Properties

All quantitative and identifying data for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 3774-53-6[11]
Molecular Formula C₈H₇NOS[11]
Molecular Weight 165.21 g/mol [11]
Physical Form Solid[11]
GHS Pictogram GHS07 (Exclamation Mark)[11]
Signal Word Warning[11]
Hazard Statement H302: Harmful if swallowed[11]
Storage Class 11: Combustible Solids[11]

Experimental Protocols

Protocol 1: Safe Handling, Storage, and Disposal

This protocol outlines the essential procedures for safely managing this compound in a laboratory setting. A key toxicological concern is that organic thiocyanates may liberate hydrocyanic acid in vivo, exhibiting a toxic profile similar to cyanides.[12][13]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe 1. Don PPE (Lab coat, safety glasses, nitrile gloves) prep_fumehood 2. Verify Fume Hood Functionality handle_weigh 3. Weigh Compound in Fume Hood prep_fumehood->handle_weigh handle_solubilize 4. Solubilize in Appropriate Solvent (e.g., DMSO, Ethanol) handle_weigh->handle_solubilize handle_reaction 5. Perform Experiment (Keep in Fume Hood) handle_solubilize->handle_reaction clean_decontaminate 6. Decontaminate Glassware (e.g., with bleach solution) handle_reaction->clean_decontaminate clean_waste 7. Dispose of Waste (Solid & Liquid) in Labeled Hazardous Waste Containers clean_decontaminate->clean_waste storage_store 8. Store in Cool, Dry, Well-Ventilated Area clean_waste->storage_store storage_separate 9. Keep Away from Acids & Strong Oxidizers storage_store->storage_separate

Caption: Workflow for safe handling of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Chemical fume hood

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

  • Labeled hazardous waste containers (solid and liquid)

Procedure:

  • Preparation: Before handling, ensure you are wearing all required PPE. All work must be conducted in a certified chemical fume hood.

  • Weighing and Transfer: Weigh the solid compound carefully on a tared weigh boat inside the fume hood to avoid generating dust.

  • Solubilization: Prepare stock solutions by dissolving the compound in a suitable solvent like DMSO for biological assays or an appropriate reaction solvent for synthesis. The hydroxyl group may improve solubility in polar solvents compared to non-hydroxylated analogs.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for combustible solids. Ensure it is stored separately from strong acids, bases, and oxidizing agents.

  • Waste Disposal: Dispose of all solid waste, contaminated materials (e.g., gloves, weigh boats), and liquid waste in appropriately labeled hazardous waste containers according to institutional guidelines. Do not mix with acidic waste.

Protocol 2: Screening for Antimicrobial Activity (Broth Microdilution)

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial culture in log-phase growth

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2-12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at the desired starting concentration (prepared by diluting the stock in CAMHB). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as growth and sterility controls, respectively.

  • Inoculation: Dilute the log-phase bacterial culture to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial suspension to wells 1-11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Results can be tabulated for clarity.

Hypothetical Data Presentation:

CompoundTest OrganismMIC (µg/mL)
This compoundS. aureus16
Vancomycin (Positive Control)S. aureus1
DMSO (Negative Control)S. aureus>1024

Chemical Reactivity and Pathways

Key Chemical Reactions

The dual functionality of this compound allows for two primary types of reactions, making it a versatile synthetic precursor.

cluster_nuc Nucleophilic Substitution at SCN cluster_elec Electrophilic Aromatic Substitution main 4-Hydroxy-3-methylphenyl thiocyanate nuc_reagent Nucleophile (Nu⁻) e.g., R-NH₂ main->nuc_reagent elec_reagent Electrophile (E⁺) e.g., HNO₃ main->elec_reagent nuc_product Thiourea Derivative or other Thio-compound nuc_reagent->nuc_product Displaces -CN elec_product Ring-Substituted Product (e.g., Nitro-derivative) elec_reagent->elec_product Adds to Ring

Caption: Key reactive pathways of this compound.

Representative Biological Pathway: Induction of Apoptosis

Isothiocyanates, isomers and common derivatives of thiocyanates, are known to induce apoptosis in cancer cells. A potential mechanism involves the upregulation of pro-apoptotic proteins like p21 and Bax. While this specific pathway is not confirmed for this compound, it represents a plausible mechanism of action to investigate in anticancer research.

compound Aryl (Iso)thiocyanate stress Cellular Stress (e.g., ROS production) compound->stress p53 p53 Activation stress->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax cdk CDK Inhibition p21->cdk inhibits mito Mitochondrial Permeabilization bax->mito promotes arrest G1/S Cell Cycle Arrest cdk->arrest leads to apoptosis Apoptosis mito->apoptosis leads to

Caption: A potential apoptotic pathway modulated by aryl isothiocyanates.

References

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 4-Hydroxy-3-methylphenyl thiocyanate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-3-methylphenyl thiocyanate is an organic thiocyanate of interest in pharmaceutical research due to its potential biological activities. Organic thiocyanates and their isomers, isothiocyanates, are recognized as valuable building blocks for bioactive compounds.[1][2] Accurate quantification of such molecules in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method provides the high selectivity and sensitivity required for bioanalytical studies.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards: this compound (purity ≥98%), this compound-d3 (Internal Standard, IS, purity ≥98%).

  • Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

Sample Preparation

The sample preparation is conducted via protein precipitation, a simple and effective method for removing high-abundance proteins from plasma samples.[3][4]

  • Thawing: Thaw all plasma samples, calibration standards, and quality control (QC) samples at room temperature and vortex briefly to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard working solution (500 ng/mL this compound-d3 in 50:50 Methanol:Water) to all tubes except for the double blank (matrix blank).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min) | %B 0.0 | 10 0.5 | 10 2.5 | 95 3.5 | 95 3.6 | 10 5.0 | 10

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Temperature550°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Turbo)60 psi
Curtain Gas35 psi
Collision Gas (CAD)Medium
MRM Transitions Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) this compound | 164.0 | 57.9 | -50 | -28 this compound-d3 (IS) | 167.0 | 57.9 | -50 | -28

Note: Q1/Q3 masses, Declustering Potential (DP), and Collision Energy (CE) are starting points and should be optimized for the specific instrument used.

Data Presentation

The method was validated for linearity, accuracy, and precision. The following tables summarize the quantitative performance of the assay.

Table 3: Calibration Curve for this compound

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)% Accuracy
0.5 (LLOQ)0.015104.2
1.00.031101.5
5.00.158103.1
25.00.78599.8
100.03.15298.9
250.07.910100.5
450.014.195101.1
500.0 (ULOQ)15.821100.9
Linear Range: 0.5 - 500 ng/mL, r² > 0.998

Table 4: Accuracy and Precision of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)% Accuracy% RSD (Precision)
LLOQ QC0.50.51102.06.8
Low QC1.51.4697.35.2
Medium QC75.076.8102.43.5
High QC400.0394.898.72.1

Visualizations

Experimental Workflow

The overall process from sample receipt to final data analysis is depicted in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (100 µL) Spike 2. Spike IS (10 µL) Sample->Spike Precipitate 3. Add Acetonitrile (400 µL) Spike->Precipitate Vortex 4. Vortex (1 min) Precipitate->Vortex Centrifuge 5. Centrifuge (10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject (5 µL) Transfer->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calculate 11. Calculate Conc. Integrate->Calculate Report 12. Generate Report Calculate->Report

Caption: Experimental workflow for the quantification of this compound.

Potential Metabolic Pathway

Organic thiocyanates can undergo biotransformation in vivo. A plausible metabolic pathway involves isomerization to a more reactive isothiocyanate, which is then detoxified via the mercapturic acid pathway through conjugation with glutathione (GSH).[5][6][7]

G cluster_pathway Potential Biotransformation Pathway Parent 4-Hydroxy-3-methylphenyl thiocyanate Isomer 4-Hydroxy-3-methylphenyl isothiocyanate Parent->Isomer Isomerization GSH_Adduct Glutathione Conjugate Isomer->GSH_Adduct Conjugation (GST catalyzed) Mercapturate Mercapturic Acid (Excreted) GSH_Adduct->Mercapturate Further Processing

Caption: Proposed metabolic pathway for this compound.

This application note presents a selective, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making the method well-suited for supporting drug development studies. The validation data demonstrates that the method meets the typical requirements for bioanalytical assays in terms of linearity, accuracy, and precision.

References

Application Notes and Protocols for Studying the Enzymatic Inhibition by 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for investigating the enzymatic inhibition properties of 4-Hydroxy-3-methylphenyl thiocyanate. Given the reactivity of the thiocyanate group, particularly towards thiol-containing molecules, these protocols are centered around a model thiol-dependent enzyme, papain. The methodologies detailed herein will guide researchers in determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as elucidating the mechanism of inhibition. These studies are crucial for understanding the compound's mechanism of action and for its potential development as a therapeutic agent.

Introduction

This compound is an organic compound containing a thiocyanate functional group. Thiocyanates are known to exhibit a range of biological activities, and their reactivity suggests they may act as inhibitors of specific enzymes, particularly those with reactive cysteine residues in their active sites. The study of enzyme inhibition is a cornerstone of drug discovery and development, providing valuable insights into the potency and mechanism of action of potential drug candidates.

This application note details the experimental procedures to characterize the inhibitory effects of this compound on a model cysteine protease, papain. The protocols cover the determination of IC50, elucidation of the inhibition mechanism through kinetic studies, and guidelines for data presentation and analysis.

Potential Enzymatic Targets and Signaling Pathways

While specific enzymatic targets of this compound are not extensively documented, the thiocyanate moiety suggests a potential for interaction with thiol-dependent enzymes.[1] Such enzymes, which include cysteine proteases, kinases, and various metabolic enzymes, play critical roles in numerous cellular signaling pathways. Inhibition of these enzymes can have significant physiological effects. For instance, cysteine proteases are involved in protein turnover, apoptosis, and immune responses. A hypothetical signaling pathway affected by the inhibition of a key cysteine protease is depicted below.

G cluster_0 Apoptotic Signaling cluster_1 Inhibitory Action Pro-Caspase Pro-Caspase Active Caspase Active Caspase Pro-Caspase->Active Caspase Proteolytic Cleavage Apoptosis Apoptosis Active Caspase->Apoptosis 4-Hydroxy-3-methylphenyl\nthiocyanate 4-Hydroxy-3-methylphenyl thiocyanate Target Cysteine Protease Target Cysteine Protease 4-Hydroxy-3-methylphenyl\nthiocyanate->Target Cysteine Protease Inhibition Target Cysteine Protease->Pro-Caspase Prevents Activation Upstream Signals Upstream Signals Upstream Signals->Target Cysteine Protease

Caption: Hypothetical signaling pathway showing inhibition of a target cysteine protease by this compound, leading to the disruption of apoptosis.

Experimental Protocols

The following protocols are designed for use with a 96-well plate reader to allow for high-throughput analysis.

Materials and Reagents
  • This compound (CAS: 3774-53-6)

  • Papain (from Carica papaya)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • L-Cysteine (for papain activation)

  • EDTA

  • Sodium Phosphate Buffer (pH 6.2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 253 nm

Protocol 1: Determination of IC50

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2]

Experimental Workflow:

G A Prepare serial dilutions of This compound B Add enzyme (Papain) to each well A->B C Pre-incubate inhibitor and enzyme B->C D Add substrate (BAEE) to initiate reaction C->D E Measure absorbance change at 253 nm over time D->E F Calculate initial velocities and percent inhibition E->F G Plot percent inhibition vs. log[Inhibitor] and fit to determine IC50 F->G

Caption: Workflow for the determination of the IC50 value.

Procedure:

  • Prepare Solutions:

    • Assay Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, 5 mM L-Cysteine, pH 6.2.

    • Papain Stock Solution: Prepare a 1 mg/mL stock solution of papain in assay buffer. Dilute to the working concentration (e.g., 10 µg/mL) immediately before use.

    • Substrate Solution: Prepare a 10 mM stock solution of BAEE in the assay buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of serially diluted this compound solution to the test wells. For the control well (100% activity), add 10 µL of DMSO. For the blank well (no enzyme activity), add 10 µL of assay buffer instead of the enzyme.

    • Add 10 µL of the papain working solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction and Measure:

    • Add 20 µL of the BAEE substrate solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the increase in absorbance at 253 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Kinetics and Determination of Inhibition Mechanism

To understand how this compound inhibits the enzyme, kinetic studies are performed at various substrate and inhibitor concentrations.[3] The mechanism can be competitive, non-competitive, uncompetitive, or mixed.

Procedure:

  • Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate (BAEE) and the inhibitor.

  • Use a fixed concentration of the inhibitor (e.g., near the IC50 value) and vary the substrate concentration over a wide range (e.g., 0.1 to 10 times the Km value).

  • Repeat step 2 with at least two other fixed concentrations of the inhibitor.

  • Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]). The pattern of the lines will indicate the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Lineweaver-Burk Plot Interpretation:

G cluster_0 Lineweaver-Burk Plots Competitive Competitive Intersect on Y-axis Intersect on Y-axis Competitive->Intersect on Y-axis Non-competitive Non-competitive Intersect on X-axis Intersect on X-axis Non-competitive->Intersect on X-axis Uncompetitive Uncompetitive Parallel Lines Parallel Lines Uncompetitive->Parallel Lines

Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50.[2] It can be calculated from the kinetic data obtained in Protocol 2 using the appropriate equations for the determined mechanism of inhibition. For competitive inhibition, Ki can be determined from the x-intercept of the Lineweaver-Burk plot in the presence of the inhibitor.

Data Presentation

Quantitative data from the inhibition studies should be summarized in a clear and concise table for easy comparison.

ParameterValueDescription
Enzyme PapainA model cysteine protease.
Substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE)A chromogenic substrate for papain.
Inhibitor This compoundThe compound under investigation.
IC50 Experimental ValueConcentration for 50% inhibition.
Mechanism of Inhibition Determined from kinetic studiese.g., Competitive, Non-competitive.
Ki Calculated ValueThe inhibition constant.

Conclusion

The protocols outlined in this application note provide a robust framework for the detailed characterization of the enzymatic inhibition properties of this compound. By determining the IC50, mechanism of inhibition, and Ki, researchers can gain a comprehensive understanding of the compound's interaction with the target enzyme. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the further development of this and related compounds as potential therapeutic agents.

References

Application Notes and Protocols for 4-Hydroxy-3-methylphenyl thiocyanate in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct antimicrobial research data for 4-Hydroxy-3-methylphenyl thiocyanate is limited in publicly available scientific literature. The following application notes and protocols are based on data from structurally and functionally related compounds, primarily 4-hydroxybenzyl isothiocyanate (4-HBITC) and other isothiocyanates (ITCs). These compounds share key chemical motifs with this compound, suggesting analogous antimicrobial potential and mechanisms. Researchers should validate these protocols and expected outcomes for the specific compound of interest.

Introduction

This compound is an aromatic organic compound containing a thiocyanate functional group. This class of compounds, and their isomeric isothiocyanates, are of significant interest in antimicrobial research due to their demonstrated efficacy against a broad spectrum of pathogenic microorganisms. Isothiocyanates, naturally occurring in cruciferous vegetables, are known for their potent bactericidal and fungicidal properties. The structural similarity of this compound to bioactive isothiocyanates suggests its potential as a novel antimicrobial agent. These notes provide a framework for investigating its antimicrobial properties, including detailed protocols for assessing its efficacy and elucidating its mechanism of action.

Chemical Profile: this compound
PropertyValue
CAS Number 3774-53-6
Molecular Formula C₈H₇NOS
Molecular Weight 165.21 g/mol
Appearance Solid
SMILES Cc1cc(SC#N)ccc1O
InChI Key WEAMLHXSIBDPGN-UHFFFAOYSA-N

Synthesis Protocol

A common method for the synthesis of aryl thiocyanates is through the reaction of an appropriate phenol with sodium thiocyanate in the presence of bromine.[1]

Materials:

  • o-Cresol

  • Sodium thiocyanate

  • Methanol

  • Bromine

  • Ethyl ether

  • Sodium thiosulfate

  • 1N Hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve o-cresol (0.29 mole) and sodium thiocyanate (0.29 mole) in methanol (225 ml) in a flask and cool the mixture in an ice bath.[1]

  • Prepare a solution of bromine (0.29 mole) in methanol (50 ml).[1]

  • Add the bromine solution dropwise to the o-cresol and sodium thiocyanate mixture over a period of 45 minutes, while maintaining the low temperature.[1]

  • After the addition is complete, filter the reaction mixture and pour the filtrate into 400 ml of water.[1]

  • Add sodium thiosulfate to the aqueous mixture to decolorize it from yellow.[1]

  • Extract the product into ethyl ether (2 x 200 ml).[1]

  • Wash the combined ether extracts with water (100 ml), 1N hydrochloric acid (200 ml), and saturated sodium chloride solution (50 ml).[1]

  • Dry the ethyl ether layer over magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel chromatography.[1]

  • Confirm the structure of the final product using NMR and IR spectroscopy.[1]

Antimicrobial Efficacy (Based on Related Isothiocyanates)

The antimicrobial activity of isothiocyanates has been demonstrated against a wide range of bacteria and fungi. The data presented below for 4-hydroxybenzyl isothiocyanate (4-HBITC), benzyl isothiocyanate (BITC), and allyl isothiocyanate (AITC) can serve as a preliminary guide for the expected potency of this compound.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Related Isothiocyanates
CompoundMicroorganismMIC (µg/mL)Reference
4-HBITCEscherichia coli-[1]
4-HBITCStaphylococcus aureus-[1]
4-HBITCSalmonella typhimurium-[1]
BITCEscherichia coli70
BITCSalmonella enterica500
BITCStaphylococcus aureus500
BITCCampylobacter jejuni1.25 - 5
AITCEscherichia coli400
AITCCampylobacter jejuni50 - 200

Note: Specific MIC values for 4-HBITC were not explicitly stated in the source but were described as significant.

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methodologies and is suitable for determining the MIC of isothiocyanate-related compounds.

Materials:

  • 96-well microtiter plates (sterile, round-bottom recommended)

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, pick 3-5 isolated colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound.

    • In a 96-well plate, add 100 µL of sterile CAMHB to all wells.

    • Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compound.

    • Include a positive control (wells with inoculum and no compound) and a negative control (wells with medium only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.[2][3][4]

Materials:

  • Mid-log phase bacterial culture

  • CAMHB

  • Test compound at concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Sterile culture tubes

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Shaking incubator

Procedure:

  • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to approximately 1-2 x 10⁶ CFU/mL in CAMHB.

  • Prepare sterile tubes with CAMHB containing the desired concentrations of the test compound. Include a growth control tube without the compound.

  • Inoculate each tube with the prepared bacterial suspension.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[3]

  • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal.[3][4]

Biofilm Disruption Assay (Crystal Violet Method)

This protocol assesses the ability of the compound to disrupt pre-formed biofilms.[5][6][7][8][9]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain capable of biofilm formation (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Test compound

  • 0.1% Crystal Violet solution

  • 33% Acetic acid or 95% Ethanol

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate each well of a 96-well plate with 200 µL of an overnight bacterial culture diluted in TSB with 1% glucose.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with Test Compound:

    • Gently remove the planktonic cells from the wells by aspiration and wash the wells twice with sterile PBS.

    • Add 200 µL of fresh medium containing various concentrations of the test compound to the wells with the established biofilm.

    • Incubate for another 24 hours at 37°C.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells three times with PBS to remove any remaining planktonic bacteria.

    • Fix the biofilms by air-drying or with methanol.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate.

    • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at 570-595 nm using a microplate reader.

    • A reduction in absorbance compared to the untreated control indicates biofilm disruption.

Potential Mechanism of Action

The antimicrobial mechanism of isothiocyanates is multifaceted and not fully elucidated, but several key actions have been identified. It is plausible that this compound shares these mechanisms.

  • Disruption of Metabolic Activity: Isothiocyanates are known to interfere with cellular metabolism. They can affect the integrity of the biological oxidation system and hinder reactions involving coenzymes in the respiratory chain, leading to a reduction in ATP production.

  • Protein Inactivation: The electrophilic nature of the isothiocyanate group allows it to react with sulfhydryl groups of amino acids, particularly cysteine, in proteins. This can lead to the inactivation of essential enzymes and structural proteins, causing protein aggregation.

  • Induction of Stress Responses: Treatment with isothiocyanates has been shown to induce heat shock and oxidative stress responses in bacteria. This is evidenced by the upregulation of genes encoding chaperones, proteases, and enzymes involved in combating oxidative damage.

  • Membrane Damage: Some isothiocyanates can cause damage to the bacterial cell membrane, leading to increased permeability and loss of cellular contents.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis A Bacterial Culture (Overnight) B Prepare Inoculum (0.5 McFarland) A->B D MIC Determination (Broth Microdilution) B->D E Time-Kill Assay B->E F Biofilm Assay B->F C Test Compound Stock Solution C->D C->E C->F G Determine MIC Value D->G H Plot Time-Kill Curve E->H I Quantify Biofilm (OD Measurement) F->I

Caption: General experimental workflow for antimicrobial testing.

Proposed Signaling Pathway for Antimicrobial Action

G cluster_cell Bacterial Cell cluster_effects Cellular Effects compound 4-Hydroxy-3-methylphenyl thiocyanate membrane Cell Membrane compound->membrane proteins Cellular Proteins (Enzymes, Structural) compound->proteins respiration Respiratory Chain compound->respiration damage Membrane Damage (Increased Permeability) membrane->damage aggregation Protein Aggregation & Inactivation proteins->aggregation atp_depletion ATP Depletion respiration->atp_depletion dna DNA stress Oxidative & Heat Shock Stress damage->stress death Bacterial Cell Death damage->death aggregation->stress aggregation->death atp_depletion->stress atp_depletion->death stress->death

Caption: Proposed antimicrobial mechanism of action pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxy-3-methylphenyl thiocyanate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The prevalent laboratory-scale synthesis involves the electrophilic thiocyanation of ortho-cresol. A common method is the reaction of o-cresol with sodium thiocyanate in the presence of a halogen, such as bromine, in a solvent like methanol.[1]

Q2: What are the typical challenges and side reactions encountered during the synthesis?

A2: Researchers may face challenges such as low yields, incomplete conversion of the starting material, and the formation of unwanted side products.[2] For phenolic substrates, potential side reactions can include polymerization and the formation of cyclized products.[3] In some thiocyanation reactions, the formation of isothiocyanate isomers can also occur, though this is less common under certain conditions.[4]

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved through column chromatography on silica gel.[1] The crude product is often extracted into an organic solvent, washed, dried, and then concentrated before chromatographic purification.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential. The product itself, this compound, is classified as an acute toxicant if swallowed. Always consult the Safety Data Sheet (SDS) for all reagents and the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Thiocyanating Agent Generation Ensure the dropwise addition of the bromine solution is slow and steady to maintain control over the reaction temperature and the in-situ generation of the electrophilic thiocyanating species.
Suboptimal Reaction Temperature The reaction is typically performed in an ice bath to control the exothermic reaction between bromine and sodium thiocyanate.[1] Ensure the temperature is maintained close to 0°C during the addition of bromine.
Alternative Thiocyanation Methods Consider alternative, potentially higher-yielding thiocyanation methods for phenols. These can include using N-chlorosuccinimide (NCS) and ammonium thiocyanate,[5] or employing greener methods like mechanochemical ball milling with ammonium persulfate and ammonium thiocyanate.[3][6][7]
Catalyst-Assisted Reactions For some phenolic systems, the use of a Lewis acid catalyst, such as zinc chloride, has been shown to enhance the efficiency of thiocyanation.[5]

Problem 2: Presence of Impurities and Side Products

Possible Cause Suggested Solution
Formation of Polymeric Byproducts Overly harsh reaction conditions or elevated temperatures can promote polymerization of the phenolic starting material.[3] Adhering to the recommended reaction temperature and time is crucial.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (o-cresol). If the reaction stalls, a slight extension of the reaction time at low temperature may be beneficial.
Ineffective Work-up During the work-up, ensure the complete removal of unreacted bromine by washing with a sodium thiosulfate solution.[1] Thoroughly wash the organic extracts to remove impurities before concentrating the product.[1]
Inefficient Purification Optimize the column chromatography conditions (e.g., solvent system) to achieve better separation of the desired product from any impurities.

Experimental Protocols

Standard Protocol for this compound Synthesis[1]

Materials:

  • ortho-Cresol

  • Sodium thiocyanate

  • Bromine

  • Methanol

  • Ethyl ether

  • Sodium thiosulfate

  • 1N Hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve 31.4 g (0.29 mole) of ortho-cresol and 23.5 g (0.29 mole) of sodium thiocyanate in 225 ml of methanol in a flask.

  • Cool the solution in an ice bath.

  • Prepare a solution of 46.4 g (0.29 mole) of bromine in 50 ml of methanol.

  • Add the bromine solution dropwise to the cooled ortho-cresol and sodium thiocyanate solution over a period of 45 minutes, maintaining the temperature near 0°C.

  • After the addition is complete, filter the reaction mixture.

  • Pour the filtrate into 400 ml of water.

  • Add a solution of sodium thiosulfate to decolorize the mixture (remove excess bromine).

  • Extract the product into ethyl ether (2 x 200 ml).

  • Wash the combined ether extracts with 100 ml of water, 200 ml of 1N hydrochloric acid, and 50 ml of saturated sodium chloride solution.

  • Dry the ethyl ether extract over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Confirm the structure of the purified product using NMR and IR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve o-cresol & NaSCN in Methanol cool Cool in Ice Bath start->cool add_br2 Dropwise Addition of Bromine Solution cool->add_br2 react Reaction Stirring add_br2->react filter Filter Reaction Mixture react->filter quench Pour into Water & Quench with Na2S2O3 filter->quench extract Extract with Ethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography analysis Spectroscopic Analysis (NMR, IR) chromatography->analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? cause1 Check Reaction Temperature (Maintained at 0°C?) start->cause1 solution1_yes Proceed cause1->solution1_yes Yes solution1_no Adjust Cooling/ Addition Rate cause1->solution1_no No cause2 Review Reagent Stoichiometry & Purity solution2_yes Proceed cause2->solution2_yes Yes solution2_no Use Pure Reagents/ Verify Stoichiometry cause2->solution2_no No cause3 Monitor Reaction by TLC (Complete Conversion?) solution3_yes Proceed cause3->solution3_yes Yes solution3_no Extend Reaction Time cause3->solution3_no No cause4 Optimize Purification solution4_yes High Purity Product cause4->solution4_yes Yes solution4_no Adjust Chromatography Solvent System cause4->solution4_no No solution1_yes->cause2 solution2_yes->cause3 solution3_yes->cause4

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Technical Support Center: Purification of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Hydroxy-3-methylphenyl thiocyanate. Below you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted o-cresol: The starting material may not have fully reacted.

  • Isomeric products: Thiocyanation can sometimes occur at the ortho-position to the hydroxyl group, leading to the formation of 2-Hydroxy-3-methylphenyl thiocyanate.

  • Isothiocyanate isomer: The thiocyanate product can sometimes rearrange to form the more stable 4-Hydroxy-3-methylphenyl isothiocyanate, especially under certain reaction conditions.

  • Oxidation byproducts: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.

  • Cyclization byproducts: In some cases, substituted phenols can undergo cyclization reactions. For instance, the formation of benzo[d][1][2]oxathiol-2-one derivatives has been observed in reactions of C-4 substituted phenols.

  • Residual reagents: Traces of reagents used in the synthesis, such as bromine or thiocyanate salts, may remain.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: this compound is a solid. To minimize degradation, it should be stored in a cool, dry, and dark place. Phenolic compounds can be sensitive to light and air, which can cause oxidation and discoloration. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life. It is classified as a combustible solid and has acute oral toxicity.

Q3: Can I use recrystallization to purify crude this compound?

A3: Yes, recrystallization can be an effective method for purifying solid organic compounds like this compound, especially for removing less soluble or trace impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. A solvent system screening is recommended to find the optimal conditions.

Troubleshooting Guide

Low Yield After Purification
Symptom Potential Cause Suggested Solution
Significant loss of product during aqueous work-up.The product has some water solubility, or an emulsion has formed.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. If an emulsion forms, allow the mixture to stand for a longer period, or add a small amount of a different organic solvent to break the emulsion.
The compound is not eluting from the silica gel column.The chosen eluent system is not polar enough. The compound may also be degrading on the silica gel.Gradually increase the polarity of the eluent. If degradation is suspected, a quick filtration through a pad of silica with a moderately polar solvent might be a better option than a long column. Alternatively, consider using a different stationary phase like alumina.
The product is lost during solvent removal.The product may be volatile under high vacuum and/or elevated temperatures.Use a rotary evaporator at a lower temperature and pressure. For small quantities, it is safer to remove the solvent under a stream of inert gas.
Product Purity Issues
Symptom Potential Cause Suggested Solution
The purified product is colored (e.g., yellow or brown).Presence of oxidized impurities. Phenolic compounds are prone to air oxidation.During work-up, wash the organic extract with a solution of sodium thiosulfate to remove any residual bromine, which can cause color. Passing the crude product through a short plug of silica gel can also help remove colored impurities.
Presence of an impurity with a very similar Rf to the product in TLC.Co-elution of an isomeric impurity (e.g., the ortho-substituted product) or the isothiocyanate isomer.Optimize the solvent system for column chromatography. A less polar solvent system will generally provide better separation on silica gel. Consider using a different stationary phase, such as alumina, or a different purification technique like preparative HPLC.
Broad or tailing peaks in chromatography.Overloading the column or strong interaction of the phenolic hydroxyl group with the silica gel.Reduce the amount of crude material loaded onto the column. Adding a small amount of a polar solvent like acetic acid to the eluent can sometimes improve peak shape for acidic compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude product.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
  • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.
  • Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting eluent system could be 95:5 hexane:ethyl acetate.
  • Collect fractions in separate test tubes.

4. Monitoring the Separation:

  • Monitor the separation by thin-layer chromatography (TLC). Spot each fraction on a TLC plate and visualize under a UV lamp.
  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Purification

This protocol describes how to use TLC to monitor the progress of the column chromatography.

1. Plate Preparation:

  • Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

2. Spotting:

  • Using a capillary tube, spot the crude mixture, the starting material (o-cresol), and the collected fractions onto the baseline of the TLC plate.

3. Development:

  • Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 80:20 hexane:ethyl acetate).
  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.
  • Visualize the spots under a UV lamp (254 nm).
  • The product, this compound, should appear as a UV-active spot. The Rf value will depend on the exact solvent system used.

Data Presentation

Table 1: Suggested TLC Solvent Systems for Aryl Thiocyanates

Solvent System (v/v) Polarity Typical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumGood for separating the desired product from non-polar impurities and unreacted starting material.
Dichloromethane / Methanol (98:2 to 95:5)MediumCan be used to elute more polar compounds and for cleaning the column.
Toluene / Ethyl Acetate (9:1)Low to MediumAn alternative non-polar system that can offer different selectivity.

Note: The optimal solvent system should be determined experimentally for each batch of crude product to achieve an Rf value of approximately 0.3-0.4 for the desired compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-Hydroxy-3-methylphenyl thiocyanate Workup Aqueous Work-up (Washing and Extraction) Crude_Product->Workup Column_Chromatography Column Chromatography (Silica Gel) Workup->Column_Chromatography Solvent_Removal Solvent Removal (Rotary Evaporation) Column_Chromatography->Solvent_Removal TLC TLC Analysis Column_Chromatography->TLC Monitor Fractions Pure_Product Pure Product Solvent_Removal->Pure_Product NMR_MS NMR / MS Analysis Pure_Product->NMR_MS Characterization Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Impure_Product Impure Product after Column Chromatography Coelution Co-elution of Isomers Impure_Product->Coelution Degradation Degradation on Silica Impure_Product->Degradation Wrong_Solvent Incorrect Solvent System Impure_Product->Wrong_Solvent Optimize_Solvent Optimize TLC Solvent System Coelution->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Coelution->Change_Stationary_Phase Preparative_HPLC Use Preparative HPLC Coelution->Preparative_HPLC Degradation->Change_Stationary_Phase Wrong_Solvent->Optimize_Solvent Recrystallization Attempt Recrystallization Optimize_Solvent->Recrystallization

References

troubleshooting experimental artifacts with 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methylphenyl thiocyanate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and experimental use of this compound.

Issue 1: Low or No Yield During Synthesis

Question: I am attempting to synthesize this compound following a standard protocol but am experiencing very low to no product yield. What are the potential causes and solutions?

Answer: Low yields in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and workup procedures. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Causes and Solutions for Low Synthesis Yield

Potential Cause Recommended Solution
Reagent Quality Ensure the purity and reactivity of starting materials, particularly o-cresol and sodium thiocyanate. Use freshly opened or properly stored reagents.
Bromine Addition The dropwise addition of bromine should be slow and controlled to prevent side reactions. Over-bromination or reaction with the solvent can occur if the addition is too rapid.
Temperature Control Maintaining a low temperature (ice bath) during the addition of bromine is critical to control the reaction's exothermicity and prevent degradation of the product.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration.
Workup Issues Inefficient extraction of the product from the aqueous layer can lead to significant loss. Ensure proper phase separation and consider performing multiple extractions with ethyl ether.[1]
Product Degradation The phenolic hydroxyl group can be sensitive to strongly acidic or basic conditions during workup. Neutralize the reaction mixture carefully.
Issue 2: Product Purity and Contamination

Question: After purification by column chromatography, my this compound product shows impurities in the NMR and IR spectra. What are the likely contaminants and how can I improve purity?

Answer: Impurities in the final product are often unreacted starting materials, byproducts from side reactions, or residual solvents. Proper purification techniques are key to obtaining a high-purity compound.

Common Impurities and Purification Strategies

Potential Impurity Identification Method Recommended Purification Step
Unreacted o-cresol Characteristic peaks in the 1H NMR spectrum.Optimize the stoichiometry of the reactants. Improve separation during column chromatography by using a less polar solvent system.
Di-substituted byproducts Mass spectrometry (MS) will show a higher molecular weight.Adjust the reaction stoichiometry to favor mono-substitution. A more refined gradient in column chromatography may be necessary.
Residual Solvents (e.g., Ethyl Ether, Methanol) Characteristic solvent peaks in the 1H NMR spectrum.Dry the purified product under high vacuum for an extended period.
Sodium Thiosulfate This is an inorganic salt used to quench excess bromine and should be removed during the aqueous wash.[1][2]Ensure thorough washing with water during the workup phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound is a solid that should be stored in a cool, dry, and dark place. To prevent potential degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for an extended period.

Q2: The synthesized product has a yellow or brown color. Is this normal?

A2: The pure compound is expected to be a solid. A yellow or brown discoloration may indicate the presence of impurities or degradation products. This can sometimes be caused by residual bromine from the synthesis. Washing the organic layer with a sodium thiosulfate solution during workup can help remove this color.[2] If the color persists after purification, it may be due to oxidation of the phenol group.

Q3: Can I use a different solvent for the synthesis?

A3: While methanol is a commonly used solvent for this synthesis[1], other polar aprotic solvents could potentially be used. However, any solvent change would require optimization of the reaction conditions, including temperature and reaction time. Protic solvents other than methanol could potentially react with the thiocyanate group.

Q4: What are the expected spectroscopic data for this compound?

  • 1H NMR: Expect signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The aromatic signals will show splitting patterns indicative of a 1,2,4-trisubstituted benzene ring.

  • 13C NMR: Expect distinct signals for the aromatic carbons, the methyl carbon, and the thiocyanate carbon.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, C=C stretches of the aromatic ring, and the S-C≡N stretch of the thiocyanate group.

Q5: Are there any known biological activities or signaling pathways associated with this compound?

A5: While the general class of thiocyanate-containing compounds has been investigated for various biological activities[3][4], specific data for this compound is not well-documented in the provided search results. Researchers should perform their own biological assays to determine its activity. A hypothetical signaling pathway that could be investigated is its effect on inflammatory pathways due to the known antioxidant properties of phenols and the biological roles of thiocyanates.[3]

Experimental Protocols & Visualizations

Synthesis of this compound

This protocol is based on a known synthetic route.[1]

Materials:

  • o-cresol

  • Sodium thiocyanate

  • Methanol

  • Bromine

  • Ethyl ether

  • 1N Hydrochloric acid

  • Saturated sodium chloride solution

  • Sodium thiosulfate

  • Magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve sodium thiocyanate and o-cresol in methanol in a flask and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise to the cooled mixture over a period of 45 minutes.

  • After the addition is complete, filter the reaction mixture and pour it into water.

  • Add sodium thiosulfate to decolorize the solution.

  • Extract the product into ethyl ether.

  • Wash the combined ether extracts with water, 1N hydrochloric acid, and saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Confirm the structure using NMR and IR spectroscopy.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Dissolve o-cresol & NaSCN in Methanol B Cool in Ice Bath A->B C Add Bromine Solution Dropwise B->C D Reaction Monitoring (TLC) C->D E Quench with Water & Na2S2O3 D->E F Extract with Ethyl Ether E->F G Wash with HCl and Brine F->G H Dry with MgSO4 G->H I Concentrate H->I J Column Chromatography I->J K Characterization (NMR, IR) J->K L Final Product K->L G cluster_pathway Hypothetical Anti-inflammatory Pathway Compound 4-Hydroxy-3-methylphenyl thiocyanate ROS Reactive Oxygen Species (ROS) Compound->ROS Inhibition of ROS (Antioxidant Effect) NFkB NF-κB Activation Compound->NFkB Direct or Indirect Inhibition ROS->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

References

Technical Support Center: Overcoming Solubility Challenges of 4-Hydroxy-3-methylphenyl thiocyanate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Hydroxy-3-methylphenyl thiocyanate in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound (CAS Number: 3774-53-6) stems from its chemical structure.[1] The presence of the aromatic phenyl ring and the methyl group contributes to its hydrophobic nature. While the hydroxyl group can participate in hydrogen bonding with water, the overall lipophilicity of the molecule restricts its ability to dissolve readily in aqueous solutions.

Q2: I am observing precipitation of my compound after adding it to my aqueous buffer. What are the initial steps I should take?

A2: Precipitation upon addition to an aqueous buffer is a clear indication of exceeding the compound's solubility limit. The initial troubleshooting steps should involve a systematic approach to identify a suitable solvent system. This can include the use of co-solvents, pH adjustment, or the addition of solubilizing agents. It is crucial to start with small-scale pilot experiments to determine the most effective method before preparing larger volumes.

Q3: Can I use an organic solvent to first dissolve the compound? If so, which ones are recommended and what are the potential drawbacks?

A3: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy.[2][3] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a broad range of organic compounds, including those with low water solubility.[2][4][5] Other potential co-solvents include ethanol and polyethylene glycol (PEG).[3]

However, it is critical to be aware of the potential drawbacks. The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum, as high concentrations can affect biological assays, protein structure, and cell viability.[3] Always run appropriate vehicle controls in your experiments to account for any effects of the co-solvent.

Q4: How can pH adjustment of the aqueous buffer improve the solubility of this compound?

A4: The hydroxyl group on the phenyl ring of this compound is weakly acidic. By increasing the pH of the aqueous buffer (making it more basic), this hydroxyl group can be deprotonated to form a phenolate anion. This ionization increases the polarity of the molecule, which can lead to a significant improvement in its aqueous solubility. It is advisable to determine the pKa of the compound to select an appropriate buffer pH.

Q5: What are cyclodextrins and how can they enhance the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[6] This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[6] Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit even greater aqueous solubility and are commonly used for this purpose.[6]

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

This guide provides a step-by-step approach to systematically address and overcome the precipitation of this compound in your experimental buffer.

Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing solubility issues.

Data Presentation

Table 1: Qualitative Comparison of Solubilization Strategies

StrategyPrinciple of ActionRecommended Starting ConcentrationPotential Considerations
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the solvent mixture, reducing the interfacial tension between the solute and the aqueous buffer.[2]Start with a stock solution in 100% co-solvent and dilute to a final concentration of ≤1% (v/v) in the aqueous buffer.High concentrations can be toxic to cells or interfere with assays. Vehicle controls are essential.[3]
pH Adjustment Ionization of the phenolic hydroxyl group at basic pH increases the molecule's polarity and aqueous solubility.Titrate a concentrated stock solution with a suitable base (e.g., NaOH) while monitoring pH and solubility.The required pH may not be compatible with the experimental system (e.g., protein stability, cell viability).
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic molecule within the cyclodextrin cavity to form a water-soluble inclusion complex.[6]Prepare a stock solution of the cyclodextrin in the aqueous buffer and then add the compound. Molar ratios of 1:1 to 1:10 (compound:cyclodextrin) can be explored.Can sometimes interact with other components of the assay. May not be suitable for all hydrophobic compounds.
Surfactants (e.g., Tween® 20) Formation of micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous phase.Start with concentrations slightly above the critical micelle concentration (CMC) of the surfactant.Can denature proteins or disrupt cell membranes at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the tube to dissolve the compound completely. Vortex or sonicate briefly if necessary. This will be your concentrated stock solution.

  • Dilution into Aqueous Buffer: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration of the compound.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in the aqueous buffer is as low as possible, ideally below 1% (v/v), to minimize potential interference with your experiment.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final compound concentration or explore other solubilization methods.

  • Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer without the compound.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM).

  • Compound Addition: Add the solid this compound directly to the HP-β-CD solution.

  • Complex Formation: Stir or shake the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex. Gentle heating may be applied if the compound is heat-stable.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: It is recommended to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Signaling Pathways and Mechanisms

Mechanism of Co-solvent Action

CoSolventMechanism Compound 4-Hydroxy-3-methylphenyl thiocyanate (Hydrophobic) MixedSolvent Mixed Solvent System Compound->MixedSolvent Dissolves in AqueousBuffer Aqueous Buffer (Polar) AqueousBuffer->MixedSolvent Forms CoSolvent Co-solvent (e.g., DMSO) (Amphiphilic) CoSolvent->MixedSolvent Forms IncreasedSolubility Increased Solubility MixedSolvent->IncreasedSolubility Leads to

Caption: Co-solvents increase the polarity of the overall solvent system.

Mechanism of Cyclodextrin-mediated Solubilization

CyclodextrinMechanism Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity InclusionComplex Hydrophilic Exterior Compound in Cavity Cyclodextrin->InclusionComplex Compound Hydrophobic Compound Compound->Cyclodextrin:int Encapsulation AqueousSolution Aqueous Solution InclusionComplex:ext->AqueousSolution Soluble in

Caption: Cyclodextrins encapsulate hydrophobic molecules.

References

minimizing off-target effects of 4-Hydroxy-3-methylphenyl thiocyanate in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-Hydroxy-3-methylphenyl thiocyanate in cellular assays. Due to the limited publicly available data on the specific biological activities of this compound, this guide is based on the known properties of structurally related aryl thiocyanates and phenolic compounds, which have been reported to exhibit potential anticancer and pro-apoptotic activities. The information herein is intended to serve as a general resource for anticipating and addressing common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during cellular assays with this compound.

Observed Problem Potential Cause Suggested Solution
Compound Precipitation in Culture Media Low aqueous solubility of the compound.- Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO).- Perform a serial dilution to the final working concentration, ensuring the final solvent concentration is low (typically <0.5%) and consistent across all treatments, including vehicle controls.- Visually inspect the media for any precipitation after adding the compound.
High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT) - Uneven cell seeding.- Compound instability in culture media.- Interference with the assay chemistry.- Ensure a single-cell suspension and uniform seeding density across all wells.- Prepare fresh dilutions of the compound from the stock solution for each experiment.- Include appropriate controls: vehicle control, positive control for cytotoxicity, and a no-cell control to check for direct compound interference with the assay reagents.
Inconsistent or No Induction of Apoptosis - Sub-optimal compound concentration or treatment duration.- Cell line resistance to the compound's mechanism of action.- Insensitive apoptosis detection method.- Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.- Use a positive control for apoptosis induction (e.g., staurosporine) to validate the assay.- Employ multiple, complementary apoptosis assays (e.g., caspase activity, Annexin V staining, and western blot for cleavage of PARP and caspases).
Unexpected Cytotoxicity at Low Concentrations Potential off-target effects on essential cellular pathways.- Perform a comprehensive literature search for known off-target effects of similar compounds.- Consider counter-screening against a panel of common off-target proteins (e.g., kinases, GPCRs).- Evaluate general cellular health markers beyond apoptosis, such as mitochondrial membrane potential or reactive oxygen species (ROS) production.
Conflicting Results Between Different Assays Different assays measure distinct cellular events that may not be directly correlated.- Carefully consider the endpoint of each assay. For example, an MTT assay measures metabolic activity, which may not always correlate directly with apoptotic cell death.- Integrate data from multiple assays to build a more complete picture of the compound's cellular effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

Q2: How can I control for solvent-induced effects in my cellular assays?

A2: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.

Q3: My MTT assay shows a decrease in cell viability, but I don't see an increase in caspase-3/7 activity. What could be the reason?

A3: A decrease in MTT signal indicates reduced metabolic activity, which can be a result of cytotoxicity or cytostatic effects. The lack of caspase-3/7 activation suggests that the observed effect may not be mediated by the canonical caspase-dependent apoptotic pathway. Consider investigating other cell death mechanisms such as necrosis or autophagy, or a cytostatic effect that inhibits cell proliferation without inducing cell death.

Q4: Are there any known off-target effects for this class of compounds?

A4: Phenolic compounds can sometimes exhibit non-specific activities, such as membrane disruption at high concentrations or interference with assay readouts (e.g., fluorescence). Aryl thiocyanates may also react with cellular nucleophiles. It is advisable to perform control experiments to rule out such artifacts. These may include using structurally related but inactive analogs if available, or employing cell-free assays to check for direct interference with assay components.

Q5: What are the key signaling pathways I should investigate for a potential anticancer compound like this?

A5: Based on the general activities of similar compounds, it would be prudent to investigate key pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, while the intrinsic (mitochondrial) apoptosis pathway is a common target for anticancer agents.[1][2][3][4][5][6]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.[7][8][9][10][11][12][13]

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases in apoptosis.[14][15][16][17][18]

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer-compatible white-walled 96-well plates

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Western Blot for Apoptosis Markers

This protocol is for detecting the expression levels of key apoptotic proteins.[19][20][21][22]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • After treatment, harvest the cells and lyse them in ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL reagent and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Assay MTT Assay Compound Treatment->MTT Assay 24-72h Data Analysis 1 Data Analysis 1 MTT Assay->Data Analysis 1 IC50 Determination Caspase-3/7 Assay Caspase-3/7 Assay Data Analysis 1->Caspase-3/7 Assay Select IC50 conc. Data Analysis 2 Data Analysis 2 Caspase-3/7 Assay->Data Analysis 2 Fold Change Western Blot Western Blot Data Analysis 2->Western Blot Protein Expression Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis

Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PIP3->PTEN Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN->PIP2

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.[1][23][24]

Mitochondrial_Apoptosis_Pathway Compound 4-Hydroxy-3-methylphenyl thiocyanate Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic (mitochondrial) apoptosis pathway.[3][4][5][6][25]

References

identifying and characterizing byproducts of 4-Hydroxy-3-methylphenyl thiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-methylphenyl thiocyanate. Our aim is to help you identify and characterize potential byproducts, leading to improved reaction outcomes and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected main product of the reaction between o-cresol, sodium thiocyanate, and bromine?

The primary expected product is this compound. The thiocyanation occurs via an electrophilic aromatic substitution, where the hydroxyl group of o-cresol directs the incoming electrophile (generated from the reaction of bromine and thiocyanate) predominantly to the para position.

Q2: What are the most common byproducts in the synthesis of this compound?

Several byproducts can form under typical reaction conditions. These include:

  • Isomeric Byproducts: 4-Hydroxy-3-methylphenyl isothiocyanate may form as a rearrangement product.

  • Over-brominated Species: Mono-, di-, and even tri-brominated o-cresol derivatives can be significant impurities if the bromine is not consumed rapidly and selectively by the thiocyanate salt.

  • Unreacted Starting Materials: Residual o-cresol and sodium thiocyanate may be present if the reaction does not go to completion.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored, tarry impurities, especially if the reaction temperature is not well-controlled.

Q3: How can I minimize the formation of these byproducts?

To minimize byproduct formation, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1:1 molar ratio of o-cresol, sodium thiocyanate, and bromine.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the cooled reaction mixture. This helps to ensure that the bromine reacts with the thiocyanate to form the electrophilic thiocyanating agent in situ, rather than directly brominating the phenol.

  • Temperature Control: Maintain a low reaction temperature (e.g., using an ice bath) to suppress side reactions, particularly oxidation and over-bromination.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the phenol.

Q4: What analytical techniques are recommended for identifying and quantifying the main product and byproducts?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and for identifying the presence of multiple components in the crude product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for separating and quantifying the main product and various byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile byproducts and confirm the molecular weights of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: Can help to identify the characteristic functional groups present, such as the -SCN (thiocyanate) and -NCS (isothiocyanate) groups, which have distinct stretching frequencies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Loss of product during work-up and purification.1. Monitor the reaction by TLC until the starting material is consumed. 2. Optimize reaction conditions (temperature, addition rate of bromine). 3. Ensure efficient extraction and careful purification (e.g., column chromatography).
Presence of a significant amount of brominated o-cresol 1. Bromine added too quickly. 2. Insufficient cooling of the reaction mixture. 3. Incorrect stoichiometry (excess bromine).1. Add bromine dropwise over a longer period. 2. Maintain the reaction temperature at 0-5 °C. 3. Carefully check the molar equivalents of all reagents.
Detection of the isothiocyanate isomer 1. Isomerization of the thiocyanate product. This can be catalyzed by heat or certain impurities.1. Keep the reaction and work-up temperatures low. 2. Purify the product promptly after the reaction is complete.
Dark, tarry appearance of the crude product 1. Oxidation of the starting material or product. 2. Reaction temperature too high.1. Run the reaction under an inert atmosphere. 2. Ensure efficient cooling throughout the reaction. 3. Use purified, degassed solvents.
Product is difficult to purify by column chromatography 1. Co-elution of the product with byproducts of similar polarity.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider alternative purification methods such as recrystallization or preparative HPLC.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol (1.0 eq) and sodium thiocyanate (1.0 eq) in methanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in methanol and add it dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Work-up: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

HPLC Method for Product and Byproduct Analysis
  • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis o-Cresol o-Cresol Reaction_Vessel Reaction in Methanol (0-5 °C) o-Cresol->Reaction_Vessel NaSCN NaSCN NaSCN->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Quenching Quench with Na2S2O3 Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Analysis HPLC, GC-MS, NMR, IR Purification->Analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

Byproduct_Formation Start o-Cresol + NaSCN + Br2 Main 4-Hydroxy-3-methylphenyl thiocyanate Start->Main Desired Pathway Side1 Isothiocyanate Isomer Start->Side1 Isomerization Side2 Over-brominated o-cresol Start->Side2 Excess Bromine/ Poor Temperature Control Side3 Oxidation Products (Tars) Start->Side3 High Temperature/ Presence of Oxygen Side4 Unreacted Starting Materials Start->Side4 Incomplete Reaction

how to prevent the degradation of 4-Hydroxy-3-methylphenyl thiocyanate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Hydroxy-3-methylphenyl thiocyanate during storage.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has developed a yellow or brownish tint. What is the cause?

A1: The discoloration of your this compound is likely due to degradation, primarily through the oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This process leads to the formation of colored quinone-type compounds and other degradation byproducts.

Q2: What are the primary degradation pathways for this compound during storage?

A2: The main degradation pathways for this compound are believed to be:

  • Oxidation: The phenolic group is prone to oxidation, forming semiquinone radicals and ultimately quinones, which can further polymerize. This is often the primary cause of discoloration.

  • Hydrolysis: The thiocyanate group can undergo hydrolysis, particularly in the presence of moisture and acidic or basic conditions, to yield a corresponding thiol or other sulfur-containing compounds.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate and accelerate both oxidation and hydrolysis pathways.

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions. While stable at its melting point of 149°C, prolonged exposure to moderately elevated temperatures during storage can still accelerate degradation over time.

Q3: What are the ideal storage conditions to minimize degradation?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, ideally at 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by storing in an amber or opaque container.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation of the phenolic group.Store under an inert atmosphere (argon or nitrogen). Protect from light. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 0.01%) for long-term storage in solution.
Loss of Potency/Purity Degradation via oxidation, hydrolysis, or photodegradation.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture, and under an inert atmosphere. Re-purify the compound if necessary.
Inconsistent Experimental Results Use of partially degraded material.Always use freshly prepared solutions. If degradation is suspected, confirm the purity of the stock material using an appropriate analytical method (e.g., HPLC, NMR) before use.
Precipitate Formation in Solution Polymerization of degradation products or poor solubility.Filter the solution before use. For storage in solution, use a high-purity, de-gassed solvent. Consider preparing smaller, single-use aliquots to avoid repeated warming and cooling of the stock solution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect the presence of degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 50:50 (v/v). Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is needed.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water gradient (e.g., start at 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, then return to initial conditions).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis scan, likely in the 250-280 nm range).

  • Analysis: Inject the standard and sample solutions. The appearance of new peaks or a decrease in the main peak area in the sample chromatogram compared to the standard indicates degradation.

Protocol 2: UV-Vis Spectrophotometry for Rapid Degradation Check

This protocol provides a quick method to check for the formation of colored degradation products.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Ethanol or methanol (spectroscopic grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in ethanol or methanol at a known concentration (e.g., 0.1 mg/mL).

  • Blank: Use the same solvent as a blank.

  • Spectral Acquisition: Scan the sample solution over a wavelength range of 200-600 nm.

  • Analysis: The appearance of new absorbance peaks in the visible region (400-600 nm) is indicative of the formation of colored oxidation products. A decrease in the absorbance at the primary λmax can indicate a loss of the parent compound.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis 4-Hydroxy-3-methylphenyl_thiocyanate 4-Hydroxy-3-methylphenyl_thiocyanate Semiquinone_Radical Semiquinone_Radical 4-Hydroxy-3-methylphenyl_thiocyanate->Semiquinone_Radical [O], light, metal ions Thiol_derivative Thiol_derivative 4-Hydroxy-3-methylphenyl_thiocyanate->Thiol_derivative H2O, H+/OH- Quinone Quinone Semiquinone_Radical->Quinone Further Oxidation Polymerized_Products Polymerized_Products Quinone->Polymerized_Products Polymerization

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Degradation Suspected? check_color Is there discoloration? start->check_color check_purity Perform HPLC/NMR analysis check_color->check_purity Yes check_color->check_purity No review_storage Review storage conditions: - Temperature (2-8°C) - Inert atmosphere? - Light protection? - Moisture protection? check_purity->review_storage Purity compromised end_ok Compound is stable check_purity->end_ok Purity acceptable implement_changes Implement improved storage conditions review_storage->implement_changes repurify Consider re-purification review_storage->repurify use_fresh Use fresh stock/prepare fresh solutions implement_changes->use_fresh repurify->use_fresh end_degraded Compound has degraded use_fresh->end_degraded

Caption: Troubleshooting workflow for suspected degradation.

Technical Support Center: Optimizing 4-Hydroxy-3-methylphenyl thiocyanate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of 4-Hydroxy-3-methylphenyl thiocyanate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is crucial to first perform a broad-range dose-response study. A recommended starting point is to test a wide range of concentrations, spanning several orders of magnitude (e.g., from 1 nM to 1 mM).[1] This initial screening will help to identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How do I determine the maximum soluble concentration of this compound in my cell culture medium?

A2: Ensuring the compound does not precipitate in the culture medium is critical for reproducible results.[1] To determine the maximum soluble concentration, prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then serially dilute it into your cell culture medium. Visually inspect for any precipitation or cloudiness. It is also advisable to measure the absorbance of the solution at a wavelength where the compound absorbs to detect any non-visible precipitation.

Q3: My cell viability results are inconsistent when using this compound. What are the common causes?

A3: Inconsistent results in cell-based assays can stem from several factors.[2] Key areas to investigate include:

  • Compound Solubility and Stability: Ensure the compound is fully dissolved and stable in the culture medium throughout the experiment.[2]

  • Cell Health and Seeding Density: Use cells that are in the logarithmic growth phase with high viability and maintain a consistent seeding density across all wells.[1][3]

  • DMSO Concentration: If using DMSO as a solvent, ensure the final concentration in the assay does not exceed a non-toxic level, typically below 0.5%.[2]

Q4: How can I differentiate between cytotoxicity and a specific intended effect of this compound?

A4: It is essential to run parallel assays. A cytotoxicity assay (e.g., MTT, WST-1, or LDH release) should be performed alongside your functional assay. This allows you to identify a concentration window where the compound exhibits its desired biological activity without causing significant cell death.

Troubleshooting Guides

Issue 1: High background signal in the assay.
  • Possible Cause: The compound may be interfering with the assay reagents. For example, some compounds can directly reduce tetrazolium salts (like MTT or WST-1) or be autofluorescent.[2]

  • Troubleshooting Step: Run a cell-free control where you incubate this compound with the assay medium and detection reagents to check for any direct interaction.[2]

Issue 2: No observable effect of the compound at any tested concentration.
  • Possible Cause 1: The concentration range tested might be too low.

  • Troubleshooting Step 1: If no cytotoxicity is observed, consider testing higher concentrations, being mindful of the compound's solubility.

  • Possible Cause 2: The compound may be unstable in the cell culture medium.

  • Troubleshooting Step 2: Assess the stability of this compound in your culture medium over the time course of your experiment using methods like HPLC.[2]

  • Possible Cause 3: The chosen cell line may not be responsive.

  • Troubleshooting Step 3: Ensure the target of your compound is present and functional in your chosen cell line.[3]

Data Presentation

Summarizing your dose-response data in a clear and structured table is crucial for determining the optimal concentration. Below are examples of how to present cytotoxicity and functional assay data.

Table 1: Example Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
1085.3 ± 6.2
5052.1 ± 7.3
10021.5 ± 5.9
2005.8 ± 3.1

Table 2: Example Functional Assay Data (e.g., Inhibition of a Target Protein)

Concentration (µM)% Inhibition (Mean ± SD)
0 (Vehicle Control)0 ± 2.1
0.115.4 ± 3.5
148.9 ± 4.2
1089.6 ± 5.7
5092.3 ± 4.9
10094.1 ± 3.8
20095.2 ± 3.3

From these example tables, a researcher could conclude that an optimal concentration range for further investigation would be between 1 µM and 10 µM, as this range shows high functional activity with minimal impact on cell viability.

Experimental Protocols

Protocol 1: WST-1 Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.[1]

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance (medium only).

Protocol 2: Generic Functional Assay (e.g., Target Inhibition)
  • Cell Seeding: Seed cells as described in the viability assay protocol.

  • Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.

  • Assay Performance: Perform the specific assay to measure the activity of the target of interest (e.g., ELISA, Western blot, or an enzyme activity assay).

  • Data Analysis: Quantify the results and express them as a percentage of the activity observed in the vehicle-treated control cells.

Visualizations

Experimental Workflow for Concentration Optimization

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Mechanistic Studies A Determine Max Soluble Concentration B Broad-Range Dose-Response (e.g., 1 nM to 1 mM) A->B C Identify Narrow Effective Concentration Range B->C D Detailed Dose-Response in Effective Range C->D E Calculate IC50/EC50 Values D->E F Select Concentrations Around IC50/EC50 for Functional Assays E->F G Perform Functional Assays at Optimal Concentrations F->G H Confirm Mechanism of Action G->H

Caption: A workflow for determining the optimal concentration of a novel compound.

Hypothetical Signaling Pathway

G compound 4-Hydroxy-3-methylphenyl thiocyanate receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Regulates

Caption: A hypothetical signaling pathway modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-3-methylphenyl thiocyanate and Other Thiocyanates in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, organosulfur compounds, particularly thiocyanates and their isothiocyanate isomers, have garnered significant attention for their potential anticancer and antimicrobial properties. This guide provides a comparative analysis of 4-Hydroxy-3-methylphenyl thiocyanate and other related thiocyanate derivatives, focusing on their biological activities. While direct experimental data for this compound is limited in the current body of scientific literature, this guide synthesizes available data on structurally analogous compounds to provide a valuable comparative perspective.

The biological efficacy of aryl thiocyanates is often influenced by the nature and position of substituents on the phenyl ring. The presence of a hydroxyl group, as in this compound, can modulate the compound's polarity and potential for hydrogen bonding, which may impact its interaction with biological targets.

Comparative Anticancer Activity

Isothiocyanates, the isomers of thiocyanates, have been more extensively studied for their anticancer properties. They are known to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways in cancer cells. The cytotoxic effects of various isothiocyanates against different cancer cell lines are summarized in Table 1. Studies have shown that the presence and length of an alkyl chain attached to the phenyl isothiocyanate core can influence anticancer potency. For instance, phenethyl isothiocyanate (PEITC) and phenylbutyl isothiocyanate (PBITC) have demonstrated significant activity against various cancer cell lines. While phenyl isothiocyanate showed no proapoptotic activity in Jurkat cells, its derivatives with longer alkyl chains were more effective.[1]

Table 1: Comparative Anticancer Activity (IC50 µM) of Various Isothiocyanates

CompoundJurkat (Leukemia)PC-3 (Prostate)HT-29 (Colon)A549 (Lung)MCF-7 (Breast)
Phenyl isothiocyanate> 50[1]----
Benzyl isothiocyanate~15[1]----
Phenethyl isothiocyanate (PEITC)~7[1]5-10~152.5-55-10
Phenylpropyl isothiocyanate~10[1]----
Phenylbutyl isothiocyanate (PBITC)~5[1]----

Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Antimicrobial Activity

Aryl thiocyanates have also been investigated for their antimicrobial properties. The substitution pattern on the aromatic ring plays a crucial role in determining the antimicrobial spectrum and potency. For example, allylic thiocyanates bearing halogenated aryl groups have shown moderate to high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The antimicrobial activity, represented by the Minimum Inhibitory Concentration (MIC), of several allylic thiocyanates is presented in Table 2.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Allylic Thiocyanates

Compound (Substituent on Phenyl Ring)S. aureus (MSSA)S. aureus (MRSA)E. coliC. albicans
4-Fluorophenyl>100>100>100>100
4-Chlorophenyl5050>10050
4-Bromophenyl2525>10025
2,4-Dichlorophenyl12.512.5>10012.5
Imipenem (Control)0.510.25-

Note: Data is based on studies of allylic thiocyanates and not directly on this compound. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Anticancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic effect of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549, etc.) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (e.g., this compound and other thiocyanates) are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

The minimum inhibitory concentration (MIC) of a compound against various microbial strains can be determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Modulation

Isothiocyanates have been shown to exert their anticancer effects by modulating various intracellular signaling pathways. Two of the most prominent pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical regulators of cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified representation of how isothiocyanates can influence these pathways, leading to an antitumor response.

G ITC Isothiocyanates ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS PI3K PI3K ITC->PI3K inhibits Akt Akt ITC->Akt inhibits JNK_p38 JNK / p38 ITC->JNK_p38 ROS->JNK_p38 GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Receptor->PI3K Ras Ras Receptor->Ras PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival ↓ Cell Survival ↓ Proliferation mTOR->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival Apoptosis ↑ Apoptosis JNK_p38->Apoptosis

Caption: Simplified diagram of MAPK and PI3K/Akt signaling pathways modulated by isothiocyanates.

Conclusion

While direct comparative data on the biological performance of this compound is not extensively available, the analysis of structurally similar aryl thiocyanates and isothiocyanates provides valuable insights. The nature and position of substituents on the phenyl ring are critical determinants of both anticancer and antimicrobial activities. The presence of a hydroxyl and a methyl group in this compound suggests potential for biological activity, warranting further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research to elucidate the specific therapeutic potential of this and other novel thiocyanate derivatives.

References

In Vivo Validation of 4-Hydroxy-3-methylphenyl thiocyanate: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo biological activity of 4-Hydroxy-3-methylphenyl thiocyanate. This guide provides a comparative analysis with structurally related isothiocyanates, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

While in vivo studies specifically validating the biological activity of this compound are not extensively available in current literature, its structural similarity to well-researched isothiocyanates allows for a predictive comparison of its potential therapeutic effects. This guide leverages in vivo data from two prominent isothiocyanates, Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC), to provide a comparative framework for the potential anti-inflammatory and anticancer activities of this compound. The data presented herein is derived from various animal model studies and is intended to guide future in vivo research and drug development efforts.

Comparative Analysis of Biological Activity

The biological activities of thiocyanates and isothiocyanates are largely attributed to their ability to modulate key cellular signaling pathways involved in inflammation and carcinogenesis. This section provides a comparative overview of the in vivo anti-inflammatory and anticancer effects of Sulforaphane and Phenethyl Isothiocyanate.

Anti-Inflammatory Activity

Isothiocyanates have demonstrated potent anti-inflammatory effects in various in vivo models. A key mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes.

Table 1: In Vivo Anti-Inflammatory Efficacy of Sulforaphane

Animal ModelDosage & AdministrationDurationKey Findings
LPS-induced inflammation in C57BL/6 mice300 ppm in diet-Significantly abolished TNF-α-increased monocyte adhesion and circulating adhesion molecules.[1]
LPS-induced liver injury in mice25 mg/kg, intraperitoneal injection1 weekProtected against liver injury by reducing oxidative stress and apoptosis.[2]
Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice50 mg/kg/day, oral28 daysShowed favorable clinical scores and inhibited inflammatory infiltration and demyelination.[3]
LPS-stimulated inflammation in primary peritoneal macrophages from Nrf2 (+/+) mice5–40 µM pretreatment6 hoursPotently inhibited LPS-stimulated mRNA and protein expression of TNFα, IL-1β, Cox-2, and iNOS.[4]
Anticancer Activity

The anticancer properties of isothiocyanates are attributed to their ability to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth in various cancer models.

Table 2: In Vivo Anticancer Efficacy of Phenethyl Isothiocyanate (PEITC)

Animal ModelCancer TypeDosage & AdministrationDurationKey Findings
Xenograft model with A375.S2 human melanoma cells in nude miceMelanoma20 and 40 mg/kg, intraperitoneal injection12 daysSignificantly reduced tumor weight in a dose-dependent manner.[5][6]
Xenograft model with GBM 8401 human glioblastoma cells in nude miceGlioblastoma10 and 20 µmole, daily by oral gavage21 daysSignificantly decreased tumor weights and volumes.[7][8][9]
MIAPaca2 xenograft animal modelPancreatic Cancer12 μmol/day, oral7 weeksSuppressed tumor growth, with a 37% lower tumor volume compared to vehicle-treated mice.[10][11]
A549 xenograft mouse modelLung Cancer Metastasis10 mg/kg-Significantly reduced the number of metastatic lung nodules.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key in vivo experiments cited in this guide.

Protocol 1: LPS-Induced Inflammation in Mice

This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS) to evaluate the anti-inflammatory effects of test compounds.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House mice in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Treatment:

    • Administer the test compound (e.g., Sulforaphane at 25 mg/kg) or vehicle (e.g., saline) via intraperitoneal injection daily for a specified period (e.g., one week).[2]

  • Induction of Inflammation:

    • On the final day of treatment, inject mice with LPS (e.g., 0.75 mg/kg) intraperitoneally.[2]

  • Sample Collection:

    • After a designated time (e.g., 6 hours), euthanize the mice and collect blood and tissue samples (e.g., liver, peritoneal macrophages) for analysis.

  • Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates using ELISA.

    • Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) in tissues using RT-PCR or Western blotting.[4]

Protocol 2: Xenograft Tumor Model in Nude Mice

This protocol outlines the procedure for establishing subcutaneous xenograft tumors in immunodeficient mice to assess the anticancer efficacy of test compounds.

  • Cell Culture: Culture human cancer cells (e.g., A375.S2 melanoma or GBM 8401 glioblastoma) in appropriate media until they reach 80-90% confluency.[5][6]

  • Animal Model: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Tumor Inoculation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS).

    • Subcutaneously inject the cell suspension (e.g., 1 × 10^6 cells in 0.1 mL) into the flank of each mouse.[5][6]

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 100-120 mm³).[7]

    • Randomly divide mice into treatment and control groups.

    • Administer the test compound (e.g., PEITC at 20 or 40 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) for a specified duration.[5][6][7]

  • Monitoring and Measurement:

    • Measure tumor volume using calipers every few days.

    • Monitor the body weight of the mice to assess toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Perform histological and molecular analyses on the tumor tissue to assess cell proliferation, apoptosis, and the expression of relevant biomarkers.[7]

Signaling Pathways and Experimental Visualizations

Understanding the molecular mechanisms of action is fundamental in drug development. Isothiocyanates exert their effects through various signaling pathways. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Ub Ubiquitination Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Isothiocyanate Isothiocyanate (e.g., SFN) Isothiocyanate->Keap1 modifies cysteine residues Cul3->Nrf2 targets for Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.

experimental_workflow cluster_pretreatment Pre-clinical Phase cluster_induction Induction Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping treatment Compound Administration (e.g., SFN or PEITC) grouping->treatment induction Induction of Disease Model (e.g., LPS injection or Tumor inoculation) treatment->induction monitoring Observation of Clinical Signs & Measurement of Parameters (e.g., Tumor Volume) induction->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Biochemical, Histological, & Molecular Analyses euthanasia->analysis data Data Analysis & Interpretation analysis->data

Caption: General Experimental Workflow for In Vivo Studies.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxy-3-methylphenyl Thiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential structure-activity relationships (SAR) of 4-Hydroxy-3-methylphenyl thiocyanate derivatives. Although direct and extensive SAR studies on this specific class of compounds are not yet available in the public domain, this document synthesizes information from related phenolic and thiocyanate compounds to offer a predictive framework for researchers. The guide includes detailed experimental protocols for synthesis and biological evaluation to facilitate further investigation into these promising molecules.

The this compound scaffold combines a phenolic moiety, known for its antioxidant properties, with a thiocyanate group, which is present in various biologically active compounds.[1][2] This unique combination suggests potential for antioxidant, antimicrobial, and other therapeutic activities.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on established principles of phenolic antioxidants, modifications to the aromatic ring of this compound are predicted to modulate its biological activity.[1][3] The antioxidant capacity of phenolic compounds is largely influenced by the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring.[1][4]

The following table outlines a hypothetical SAR for derivatives of this compound, focusing on antioxidant activity. These predictions are based on general principles and require experimental validation.

Derivative Modification Predicted Effect on Antioxidant Activity Rationale
Parent Compound This compoundBaseline activityThe phenolic hydroxyl group is the primary site for radical scavenging.
Derivative 1 Addition of a second hydroxyl group (e.g., at C5)Increased activityMultiple hydroxyl groups generally enhance antioxidant capacity. The ortho and para positions relative to the existing hydroxyl group are often most effective.[4][5]
Derivative 2 Addition of an electron-donating group (e.g., -OCH₃)Increased activityElectron-donating groups can stabilize the resulting phenoxyl radical, thereby enhancing hydrogen-donating ability.
Derivative 3 Addition of an electron-withdrawing group (e.g., -NO₂)Decreased activityElectron-withdrawing groups can destabilize the phenoxyl radical, reducing antioxidant potential.
Derivative 4 Replacement of the methyl group with a larger alkyl groupVariable effectSteric hindrance around the hydroxyl group could potentially decrease its accessibility to free radicals, but could also increase lipophilicity, which may be beneficial in certain biological systems.
Derivative 5 Halogenation of the aromatic ring (e.g., Cl, Br at C5)Potentially increased antimicrobial activityHalogenated phenols and aryl thiocyanates have demonstrated notable antimicrobial properties.[2] The effect on antioxidant activity would depend on the position and electronegativity of the halogen.

Experimental Protocols

Synthesis of this compound and its Derivatives

1. Synthesis of the Parent Compound: this compound [6]

This protocol describes the synthesis of the core scaffold.

  • Materials: o-cresol, sodium thiocyanate, bromine, methyl alcohol, ethyl ether, sodium thiosulfate, 1N hydrochloric acid, saturated sodium chloride, magnesium sulfate, silica gel.

  • Procedure:

    • Dissolve o-cresol (31.4 g, 0.29 mole) in methyl alcohol (225 ml).

    • Add sodium thiocyanate (23.5 g, 0.29 mole) to the solution and cool the mixture in an ice bath.

    • Prepare a solution of bromine (46.4 g, 0.29 mole) in methyl alcohol (50 ml).

    • Add the bromine solution dropwise to the cooled o-cresol mixture over a period of 45 minutes.

    • Filter the reaction mixture and pour the filtrate into water (400 ml).

    • Add sodium thiosulfate to decolorize the solution (from yellow).

    • Extract the product into ethyl ether (2 x 200 ml).

    • Wash the combined ether extracts with water (100 ml), 1N hydrochloric acid (200 ml), and saturated sodium chloride solution (50 ml).

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Confirm the structure of the final product using NMR and IR spectroscopy.

2. General Scheme for the Synthesis of Aryl Thiocyanate Derivatives

A variety of methods exist for the synthesis of aryl thiocyanates which can be adapted to produce derivatives of the parent compound.[7][8] One common approach involves the copper-catalyzed cross-coupling of arylboronic acids with a thiocyanate salt.[8]

  • General Procedure:

    • To a reaction vessel, add the corresponding arylboronic acid, potassium thiocyanate (KSCN), a copper catalyst (e.g., copper acetate), a ligand/base (e.g., 4-methylpyridine), and a suitable solvent (e.g., acetonitrile).

    • Pressurize the vessel with oxygen.

    • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours).

    • After cooling, the reaction mixture is worked up and the product is purified by chromatography.

This method is versatile and can be used to introduce the thiocyanate group to a variety of substituted phenols.

G cluster_synthesis General Synthesis of this compound Derivatives start Substituted o-cresol or Arylboronic Acid reagents Thiocyanating Agent (e.g., NaSCN, KSCN) + Catalyst/Reagents start->reagents 1. Mix reaction Thiocyanation Reaction reagents->reaction 2. React workup Extraction and Washing reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Isolate product Purified Derivative purification->product 5. Purify

Caption: General workflow for the synthesis of this compound derivatives.

Biological Evaluation: Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9][10]

This assay is a common and reliable method for determining the in vitro antioxidant activity of compounds.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The change in absorbance is measured spectrophotometrically.

  • Materials: DPPH, methanol or ethanol, test compounds, positive control (e.g., ascorbic acid or Trolox), 96-well microplate or cuvettes, spectrophotometer.

  • Procedure:

    • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.[9]

    • Preparation of test samples: Dissolve the synthesized derivatives in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.

    • Assay:

      • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

      • Add the DPPH working solution to each well and mix thoroughly.

      • Include a blank (solvent only) and a positive control.

      • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[9]

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without a sample and Abs_sample is the absorbance of the DPPH solution with the test sample.

    • Data Analysis: Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) for each derivative by plotting the percentage of scavenging activity against the concentration of the sample.

G cluster_workflow Experimental Workflow for SAR Studies synthesis Synthesis of Derivatives purification Purification and Characterization synthesis->purification bio_assay Biological Assays (e.g., DPPH, Antimicrobial) purification->bio_assay data_analysis Data Analysis (IC50 determination) bio_assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Proposed experimental workflow for conducting SAR studies on the derivatives.

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

G Phenol Phenolic Compound (Ar-OH) Radical Free Radical (R•) Phenoxyl Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Phenol->Phenoxyl H• donation Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: General mechanism of phenolic antioxidant activity via hydrogen atom transfer.

The thiocyanate moiety may also contribute to the overall biological profile, potentially through interactions with biological thiols or by acting as a precursor to other active species. Further studies are required to elucidate the specific signaling pathways modulated by these compounds.

Conclusion

While comprehensive experimental data on the structure-activity relationship of this compound derivatives is currently lacking, this guide provides a predictive framework based on the known properties of related chemical classes. The provided synthetic and biological evaluation protocols offer a clear path for researchers to systematically synthesize and test a library of these compounds. Such studies will be invaluable in confirming the hypothetical SAR presented here and in potentially identifying novel therapeutic agents with antioxidant, antimicrobial, or other beneficial activities.

References

A Comparative Analysis of 4-Hydroxy-3-methylphenyl thiocyanate and Known STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical efficacy of a novel compound, 4-Hydroxy-3-methylphenyl thiocyanate, with established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] This document presents a framework for evaluating novel inhibitors against known standards.

Data Presentation: Comparative Efficacy of STAT3 Inhibitors

The following table summarizes the in vitro efficacy of known STAT3 inhibitors against various cancer cell lines. The data for this compound is presented as a hypothetical example to illustrate its potential placement within the current landscape of STAT3 inhibitors.

CompoundTargetCell Line(s)Assay TypeIC50 Value (µM)Reference(s)
This compound STAT3 (Hypothetical) DU145 (Prostate) Cell Viability (MTT) ~5-10 (Projected) N/A
StatticSTAT3 (SH2 Domain)Cell-free, Various cancer cell linesCell-free, Cell Viability5.1 (Cell-free), 2.28-3.48 (HNSCC cell lines)[3][4][5][6]
NiclosamideSTAT3Du145 (Prostate), HeLa (Cervical), A549 (Lung)Cell Proliferation, STAT3 Luciferase Reporter0.7 (Cell-free), 0.25 (Luciferase), 0.4-8.1 (Cell Viability)[7][8][9][10]
CryptotanshinoneSTAT3Cell-free, DU145 (Prostate), Esophageal cancer cell linesCell-free, Cell Viability4.6 (Cell-free), 7 (DU145), 2.57-10.07 (Esophageal)[11][12][13][14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of STAT3 inhibitors are provided below. These protocols are standard methods used to assess the efficacy and mechanism of action of potential inhibitors.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and known inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[18]

Western Blot for Phosphorylated STAT3 (p-STAT3)

This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.[19][20][21][22]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.[22]

STAT3 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.[23][24][25][26]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase control vector.

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat with the test compound for 24 hours. Stimulate with a STAT3 activator (e.g., IL-6) as required.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity in the presence of the compound indicates inhibition of STAT3 transcriptional activity.

Mandatory Visualizations

Signaling Pathway and Inhibition Points

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Inhibitor 4-Hydroxy-3-methylphenyl thiocyanate (Hypothetical) Stattic, Niclosamide, Cryptotanshinone Inhibitor->JAK Inhibits Kinase Activity (Indirect) Inhibitor->STAT3_active Inhibits Dimerization (e.g., Stattic) Inhibitor->STAT3_dimer Inhibits Nuclear Translocation (e.g., Niclosamide) Transcription Target Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Initiates Experimental_Workflow cluster_invitro In Vitro Screening cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with This compound & Known Inhibitors start->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (p-STAT3 Levels) treatment->western luciferase Luciferase Assay (Transcriptional Activity) treatment->luciferase ic50 Determine IC50 mtt->ic50 comparison Compare Efficacy western->comparison luciferase->comparison ic50->comparison

References

A Comparative Guide to Investigating the Bioactivity of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for studying the potential biological effects of 4-Hydroxy-3-methylphenyl thiocyanate. Due to a lack of publicly available experimental data on this specific compound, this document outlines a series of robust control experiments and detailed protocols to assess its antioxidant and anti-inflammatory properties. The proposed experimental design is based on the known bioactivities of its core chemical moieties: the phenolic group, often associated with antioxidant effects, and the thiocyanate group, which can exhibit anti-inflammatory and other biological activities.

Proposed Biological Activities and Rationale

Based on its chemical structure, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. The phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals, a common mechanism for antioxidant activity. The thiocyanate group is present in various bioactive natural products and has been shown to have anti-inflammatory effects.

Control Experiments and Rationale

To rigorously evaluate the specific effects of this compound, a well-designed set of control experiments is essential.

Control TypeCompound/ConditionRationale
Vehicle Control Dimethyl sulfoxide (DMSO)To control for any effects of the solvent used to dissolve the test compound.
Negative Structural Analog 4-Hydroxy-3-methylphenolTo determine the contribution of the thiocyanate group to the observed biological activity. This compound is identical to the target compound but lacks the thiocyanate moiety.
Positive Control (Antioxidant) TroloxA water-soluble analog of vitamin E, widely used as a standard antioxidant in in vitro assays.
Positive Control (Anti-inflammatory) DexamethasoneA potent synthetic glucocorticoid with well-characterized anti-inflammatory effects, suitable for in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages.[1]

Comparative Data (Hypothetical and Reference)

The following tables present a template for summarizing experimental data. Since no specific data for this compound is available, reference data for the positive controls are provided for comparative purposes.

Table 1: In Vitro Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
This compoundData to be determinedData to be determined
4-Hydroxy-3-methylphenolData to be determinedData to be determined
Trolox~20 - 50[2][3]~5 - 15[4]
Vehicle Control (DMSO)No activityNo activity

Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

CompoundNitric Oxide (NO) Production IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compoundData to be determinedData to be determinedData to be determined
4-Hydroxy-3-methylphenolData to be determinedData to be determinedData to be determined
Dexamethasone~0.1 - 1[1]~0.01 - 0.1[5]~0.1 - 1[6]
Vehicle Control (DMSO)No activityNo activityNo activity

Table 3: Cytotoxicity in Macrophages (e.g., RAW 264.7)

CompoundCC50 (µM)
This compoundData to be determined
4-Hydroxy-3-methylphenolData to be determined
Vehicle Control (DMSO)> 1% (v/v)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is essential to determine the cytotoxic concentrations of the test compounds and to ensure that observed effects in other assays are not due to cell death.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (this compound, 4-Hydroxy-3-methylphenol)

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and controls in culture medium.

  • Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds and controls (Trolox)

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and Trolox in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds and controls (Dexamethasone)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Analysis of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Materials:

  • Supernatants from the anti-inflammatory assay (Protocol 4.3)

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curves and determine the percentage of inhibition.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Materials:

  • RAW 264.7 cells

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with test compounds for 1 hour, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize to the total protein and loading control (β-actin).

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the anti-inflammatory effects of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays culture RAW 264.7 Macrophage Culture seed Seed cells in plates (96-well or 6-well) culture->seed pretreat Pre-treatment with This compound & Controls (1 hr) seed->pretreat stimulate Stimulation with LPS (30 min - 24 hr) pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_cytokine NO & Cytokine Measurement (Griess & ELISA) stimulate->no_cytokine western Protein Analysis (Western Blot) stimulate->western

Caption: Experimental workflow for evaluating the anti-inflammatory effects.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates nucleus Nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->genes compound 4-Hydroxy-3-methylphenyl thiocyanate (Hypothesized) compound->IKK inhibits? compound->NFkB_nuc inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates ERK ERK1/2 MEK1_2->ERK phosphorylates AP1 AP-1 p38->AP1 ERK->AP1 genes Pro-inflammatory Gene Expression AP1->genes compound 4-Hydroxy-3-methylphenyl thiocyanate (Hypothesized) compound->TAK1 inhibits? compound->p38 inhibits? compound->ERK inhibits?

Caption: Hypothesized inhibition of the MAPK signaling pathway.

References

A Comparative Guide to the Selectivity and Cross-Reactivity Profiling of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity profile of the novel compound, 4-Hydroxy-3-methylphenyl thiocyanate. Due to the limited publicly available bioactivity data for this specific molecule, this document serves as a methodological template. It outlines potential biological targets, proposes suitable comparator compounds, and presents detailed experimental protocols and data visualization tools to guide future research and analysis.

Introduction to this compound

This compound is an aromatic compound featuring a phenol and a thiocyanate functional group. While aryl thiocyanates are recognized as valuable intermediates in the synthesis of various bioactive molecules, the specific biological activity of this particular derivative remains largely uncharacterized.[1][2] The presence of the phenolic hydroxyl group and the electrophilic thiocyanate moiety suggests potential interactions with a range of biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Understanding the selectivity and cross-reactivity of this compound is crucial for assessing its therapeutic potential and off-target effects.

Potential Biological Targets and Comparator Compounds

Based on its structural features, this compound may exhibit activity against several classes of proteins. Phenolic compounds are known to interact with the ATP-binding site of kinases, while the thiocyanate group can engage in various interactions with protein residues.

To provide a meaningful comparison, we propose the following compounds as alternatives for profiling studies:

  • Sorafenib: A well-characterized multi-kinase inhibitor containing a phenol-like urea moiety. It is used here as a reference for kinase inhibition profiling.

  • 4-Nitrophenyl thiocyanate: A structurally simpler aryl thiocyanate. While its primary use is in chemical synthesis, it can serve as a baseline comparator for the effects of the thiocyanate group.

Comparative Selectivity Profile (Hypothetical Data)

The following tables present a hypothetical selectivity profile of this compound against a panel of kinases and GPCRs, compared to Sorafenib and 4-Nitrophenyl thiocyanate. This data is illustrative and intended to serve as a template for presenting experimental results.

Table 1: Kinase Selectivity Profile (IC50 in µM)

Kinase TargetThis compoundSorafenib4-Nitrophenyl thiocyanate
VEGFR25.20.09>100
PDGFRβ8.10.05>100
BRAF12.50.02>100
c-Kit15.80.07>100
EGFR25.31.5>100
SRC42.12.3>100
ABL1>505.0>100
p38α>500.8>100

Table 2: GPCR Binding Affinity Profile (Ki in µM)

GPCR TargetThis compoundSorafenib4-Nitrophenyl thiocyanate
Adenosine A122.7>10055.4
Adrenergic α2A35.1>10078.2
Dopamine D248.9>100>100
Serotonin 5-HT2A>10085.6>100
Muscarinic M1>100>100>100

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's selectivity profile. The following are standard protocols for kinase and GPCR screening.

Kinase Selectivity Assay Protocol

This protocol outlines a typical in vitro kinase inhibition assay.[3][4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Peptide substrates specific for each kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) and comparator compounds

  • [γ-³³P]ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of the respective kinase and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

GPCR Binding Assay Protocol

This protocol describes a radioligand binding assay to determine the binding affinity of a test compound to a panel of GPCRs.[7][8][9][10]

Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of G-protein coupled receptors.

Materials:

  • Cell membranes expressing the target GPCRs

  • Radioligands specific for each GPCR

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compound (this compound) and comparator compounds

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand)

  • Glass fiber filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the cell membranes, the radioligand, and the diluted test compound.

  • To determine non-specific binding, a separate set of wells should contain the assay components plus a high concentration of a non-labeled competing ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filters and add a scintillant.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Assay_Plate Add Reagents & Compound to Plate Compound_Dilution->Assay_Plate Reagent_Prep Prepare Kinase, Substrate & ATP Reagent_Prep->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Filtration Stop Reaction & Filter Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 Scintillation->Data_Analysis

Caption: Workflow for the in vitro kinase selectivity assay.

GPCR_Binding_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Assay_Plate Add Reagents & Compound to Plate Compound_Dilution->Assay_Plate Membrane_Prep Prepare GPCR Membranes & Radioligand Membrane_Prep->Assay_Plate Incubation Incubate to Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Ki Counting->Data_Analysis

Caption: Workflow for the GPCR radioligand binding assay.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PLC PLC G_Protein->PLC PKC PKC PLC->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Compound 4-Hydroxy-3-methylphenyl thiocyanate Compound->GPCR Modulation? Compound->RTK Inhibition?

Caption: Hypothetical signaling pathways potentially modulated by the compound.

References

Confirming Target Engagement of 4-Hydroxy-3-methylphenyl thiocyanate in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and chemical biology, confirming that a molecule interacts with its intended target within the complex milieu of a cell is a critical step. This guide provides a comparative overview of two powerful techniques for assessing the target engagement of small molecules: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity purification coupled with mass spectrometry (AP-MS). To illustrate the application and data output of these methods, we will use the well-characterized multi-kinase inhibitors, dasatinib and bosutinib, as representative examples, in the absence of publicly available data for 4-Hydroxy-3-methylphenyl thiocyanate. Both dasatinib and bosutinib are known to target the ABL1 kinase, providing a clear point of comparison.

At a Glance: Comparison of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads AP-MS
Principle Ligand binding alters the thermal stability of the target protein.Competitive binding of a compound against a broad-spectrum inhibitor matrix for kinase enrichment.
Readout Western blot or Mass SpectrometryMass Spectrometry
Primary Output Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF)Apparent dissociation constants (Kd,app)
Cellular Context Intact cells, cell lysates, or tissueCell or tissue lysates
Compound Modification Not requiredNot required
Target Scope Any protein that exhibits thermal stabilization upon ligand binding.Primarily kinases and other ATP-binding proteins.
Throughput Moderate to highHigh

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from CETSA and Kinobeads experiments for dasatinib and bosutinib, focusing on their engagement with the ABL1 kinase in K562 cells.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for ABL1 Kinase

CompoundConcentration (µM)ΔTm (°C) vs. Vehicle
Dasatinib10+5.2
Bosutinib10+4.8

Note: ΔTm represents the change in the melting temperature of ABL1 in the presence of the compound compared to a vehicle control. A positive shift indicates target stabilization upon binding.

Table 2: Kinobeads AP-MS Data for Selected Kinase Targets

Target KinaseDasatinib (Kd,app in nM)Bosutinib (Kd,app in nM)
ABL10.81.2
SRC0.61.0
LCK1.12.5
FYN1.53.1
YES11.22.8

Note: Kd,app (apparent dissociation constant) is a measure of the potency of the compound's binding to the target kinase. Lower values indicate stronger binding.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_treatment Thermal Challenge cluster_analysis Analysis A Intact Cells B Compound Treatment A->B C Heat Treatment (Temperature Gradient) B->C D Cell Lysis C->D E Separation of Soluble & Aggregated Proteins D->E F Quantification of Soluble Target Protein (e.g., Western Blot) E->F G Generate Melt Curve F->G Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry Analysis A Cell Lysate B Compound Incubation (Dose-Response) A->B C Incubation with Kinobeads B->C D Wash & Elute Bound Kinases C->D E Protein Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantification & Kd,app Determination) F->G ABL1_Signaling cluster_pathway BCR-ABL1 Signaling Pathway cluster_inhibition Inhibition BCR_ABL1 BCR-ABL1 Downstream Downstream Effectors (e.g., STAT5, RAS/MAPK) BCR_ABL1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL1 Bosutinib Bosutinib Bosutinib->BCR_ABL1

A Head-to-Head Comparison of 4-Hydroxy-3-methylphenyl Thiocyanate and its Isothiocyanate Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, the subtle structural differences between isomers can lead to vastly different biological activities. This guide provides a detailed head-to-head comparison of 4-Hydroxy-3-methylphenyl thiocyanate and its corresponding isothiocyanate analog. While direct comparative experimental data for these specific molecules is limited, this guide synthesizes available information on their synthesis, chemical properties, and expected biological activities based on the well-established structure-activity relationships of thiocyanates and isothiocyanates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these two isomers is crucial for predicting their behavior in biological systems. The key distinction lies in the arrangement of the sulfur, carbon, and nitrogen atoms of the functional group.

PropertyThis compound4-Hydroxy-3-methylphenyl Isothiocyanate
Molecular Formula C₈H₇NOSC₈H₇NOS
Molecular Weight 165.21 g/mol 165.21 g/mol
Functional Group -S-C≡N-N=C=S
Structure
General Reactivity Generally less reactive electrophile.Highly reactive electrophile, readily reacts with nucleophiles like thiols.

Synthesis Overview

The synthetic routes to these isomers differ significantly, reflecting the distinct chemistry of the thiocyanate and isothiocyanate functional groups.

Synthesis of this compound

The synthesis of this compound can be achieved through the thiocyanation of 2-methylphenol (o-cresol). A common method involves the reaction of the phenol with a thiocyanating agent in the presence of a catalyst.

G cluster_reactants Reactants o_cresol 2-Methylphenol reaction Thiocyanation o_cresol->reaction na_scn Sodium Thiocyanate na_scn->reaction br2 Bromine br2->reaction methanol Methanol methanol->reaction Solvent product 4-Hydroxy-3-methylphenyl Thiocyanate reaction->product

Synthesis of this compound.
Synthesis of 4-Hydroxy-3-methylphenyl Isothiocyanate

The synthesis of the isothiocyanate analog typically involves a multi-step process starting from the corresponding aniline derivative. A common route is the reaction of an amine with thiophosgene or a thiophosgene equivalent.

G cluster_reactants Reactants amine 4-Amino-2-methylphenol reaction Thiocarbonylation amine->reaction thiophosgene Thiophosgene (CSCl₂) thiophosgene->reaction base Base (e.g., Triethylamine) base->reaction product 4-Hydroxy-3-methylphenyl Isothiocyanate reaction->product

General synthesis of an aryl isothiocyanate.

Head-to-Head Comparison of Biological Activities

Cytotoxicity

Isothiocyanates are well-documented for their potent cytotoxic effects against various cancer cell lines. This activity is largely attributed to their ability to induce apoptosis and inhibit cell proliferation. The electrophilic carbon of the isothiocyanate group readily reacts with cellular nucleophiles, including sulfhydryl groups of proteins, leading to cellular stress and apoptosis. Thiocyanates, being less electrophilic, are generally expected to exhibit significantly lower cytotoxic activity.

Biological ActivityThis compound4-Hydroxy-3-methylphenyl Isothiocyanate
Cytotoxicity (IC₅₀) Data not available. Expected to be higher (less potent) than the isothiocyanate.Data not available. Expected to be lower (more potent) than the thiocyanate.
Enzyme Inhibition

Isothiocyanates are known to inhibit a variety of enzymes, which contributes to their anticancer and other biological effects. This inhibition often occurs through the covalent modification of cysteine residues in the enzyme's active site. For instance, many isothiocyanates are potent inhibitors of Phase I drug-metabolizing enzymes and inducers of Phase II detoxification enzymes. The thiocyanate analog is anticipated to be a much weaker enzyme inhibitor.

Biological ActivityThis compound4-Hydroxy-3-methylphenyl Isothiocyanate
Enzyme Inhibition Data not available. Expected to be a weak inhibitor.Data not available. Expected to be a potent inhibitor of various enzymes.
Antioxidant Activity

Both phenolic thiocyanates and isothiocyanates can exhibit antioxidant activity due to the presence of the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to scavenge free radicals. However, the overall antioxidant potential can be influenced by the nature of the sulfur-containing functional group. While direct comparative data is lacking, the high reactivity of the isothiocyanate group might also contribute to indirect antioxidant effects through the induction of antioxidant response element (ARE)-regulated genes.

Biological ActivityThis compound4-Hydroxy-3-methylphenyl Isothiocyanate
Antioxidant Capacity Data not available. Expected to have antioxidant activity due to the phenolic hydroxyl group.Data not available. Expected to have both direct radical scavenging and indirect antioxidant effects.

Signaling Pathways

Isothiocyanates are known to modulate several key signaling pathways involved in cellular defense and apoptosis. A prominent example is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant and detoxification response.

G ITC Isothiocyanate Keap1 Keap1 ITC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2->ARE Binds to PhaseII Phase II Enzymes (e.g., GST, NQO1) ARE->PhaseII Induces Transcription Cytoprotection Cellular Protection PhaseII->Cytoprotection

Isothiocyanate-mediated activation of the Nrf2 pathway.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).

Workflow:

G A Seed cells in 96-well plate B Treat with varying concentrations of compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ values G->H

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its isothiocyanate analog in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration to determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Objective: To assess the direct antioxidant capacity of the compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

While a definitive quantitative comparison awaits direct experimental evaluation, the existing body of knowledge on thiocyanates and isothiocyanates provides a strong basis for predicting the superior biological activity of the 4-Hydroxy-3-methylphenyl isothiocyanate analog. Its enhanced electrophilicity suggests greater potential as a cytotoxic and enzyme-inhibiting agent. The phenolic hydroxyl group in both molecules imparts antioxidant properties, but the isothiocyanate may offer additional indirect antioxidant benefits through the induction of cellular defense mechanisms. The provided experimental protocols offer a clear path for researchers to generate the specific data needed for a conclusive head-to-head comparison and to further explore the therapeutic potential of these compounds.

A Comparative Guide to the Bioanalytical Method Validation for 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation process for a bioanalytical method intended for the quantification of 4-Hydroxy-3-methylphenyl thiocyanate in a biological matrix, such as human plasma. The principles and protocols outlined here are based on internationally recognized guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals to ensure the reliability, and consistency of bioanalytical data.

The validation of a bioanalytical method is crucial to demonstrate its suitability for its intended purpose.[3] For the purpose of this guide, we will outline the validation of a modern, selective, and sensitive Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method and compare its performance characteristics to a more classical colorimetric method for the determination of thiocyanates.

Experimental Protocols

A specific and detailed written protocol should be established before the initiation of method validation.[5] This protocol should include a description of the analytical method, all procedures, and the acceptance criteria for all validation parameters.

1. LC-MS/MS Method Protocol (Hypothetical)

  • Sample Preparation: A protein precipitation method would be employed. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis.

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored to ensure selectivity and sensitivity.

2. Colorimetric Method Protocol (General for Thiocyanate)

A colorimetric procedure generally involves the reaction of thiocyanate with an iron(III) salt in an acidic medium to form a red-orange colored complex, which is then measured spectrophotometrically.

  • Sample Preparation: Deproteinization of the plasma sample is required, often by the addition of trichloroacetic acid. After centrifugation, the clear supernatant is used for the colorimetric reaction.

  • Reaction: A solution of ferric nitrate is added to the supernatant.

  • Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 480 nm) using a spectrophotometer.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the key validation parameters and their typical acceptance criteria for the hypothetical LC-MS/MS method compared to a general colorimetric method for thiocyanate analysis.

Table 1: Selectivity and Specificity

ParameterLC-MS/MS MethodColorimetric MethodAcceptance Criteria
Selectivity High. Achieved through chromatographic separation and specific MRM transitions. Minimal interference from endogenous matrix components.Lower. Prone to interference from other compounds in the biological matrix that may form colored complexes or affect the background absorbance.[8]The method should be able to differentiate and quantify the analyte in the presence of other components in the sample.[5]
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.Can be significant due to the non-specific nature of the colorimetric reaction. Matrix components can enhance or suppress color development.The impact of the matrix on the quantification should be evaluated and minimized.[3]

Table 2: Linearity, Accuracy, and Precision

ParameterLC-MS/MS MethodColorimetric MethodAcceptance Criteria
Calibration Curve Range Wide dynamic range (e.g., 1 - 1000 ng/mL).Narrower dynamic range (e.g., 7 - 7000 µg/mL for a specific application).[9]The relationship between concentration and response should be continuous and reproducible.[5]
Accuracy High (typically within ±15% of the nominal concentration, and ±20% at the Lower Limit of Quantification - LLOQ).[6]Moderate (may be affected by interferences and matrix effects).The mean value should be within 15% of the actual value, except for the LLOQ, where it should not deviate by more than 20%.[6]
Precision (Intra- and Inter-day) High (Coefficient of Variation, CV% typically <15%, and <20% at the LLOQ).[10]Lower (CV% may be higher due to less automation and more manual steps).The precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV.[6]

Table 3: Sensitivity and Recovery

ParameterLC-MS/MS MethodColorimetric MethodAcceptance Criteria
Lower Limit of Quantification (LLOQ) Very low (sub-ng/mL levels achievable).Higher (µg/mL range is more typical).[9]The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11]
Recovery Consistent and reproducible. The extraction efficiency of the analyte and internal standard is determined.Can be variable and may be affected by the efficiency of the deproteinization step.The recovery of the analyte need not be 100%, but it should be consistent, precise, and reproducible.

Table 4: Stability

ParameterLC-MS/MS MethodColorimetric MethodAcceptance Criteria
Freeze-Thaw Stability Assessed over several cycles.Assessed over several cycles.Analyte is stable for the number of freeze-thaw cycles expected during sample handling.
Short-Term (Bench-Top) Stability Determined at room temperature for a specified period.Determined at room temperature.Analyte is stable for the expected duration of sample processing.
Long-Term Stability Evaluated at the intended storage temperature over a long period.Evaluated at the intended storage temperature.Analyte is stable for the duration of the study sample storage.
Stock Solution Stability Stability of the analyte in the solvent used for stock solutions is determined.Stability of the analyte in the solvent used for stock solutions is determined.Stock solutions are stable under the specified storage conditions.

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_validation MethodDevelopment Method Development & Optimization FullValidation Full Method Validation MethodDevelopment->FullValidation Selectivity Selectivity & Specificity FullValidation->Selectivity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision CalibrationCurve Calibration Curve & LLOQ FullValidation->CalibrationCurve Stability Stability Assessment FullValidation->Stability RecoveryMatrix Recovery & Matrix Effect FullValidation->RecoveryMatrix ValidationReport Validation Report SampleAnalysis Study Sample Analysis ValidationReport->SampleAnalysis

Caption: Workflow for Bioanalytical Method Validation.

Signaling_Pathway_Hypothetical Drug 4-Hydroxy-3-methylphenyl thiocyanate (Drug) Metabolism Metabolism (e.g., via Rhodanese) Drug->Metabolism In vivo conversion Thiocyanate Thiocyanate (SCN-) Metabolite Metabolism->Thiocyanate Target Cellular Target (e.g., Enzyme) Thiocyanate->Target Inhibition/Activation Effect Pharmacological Effect Target->Effect

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is a cornerstone of progress. This guide provides a comparative assessment of the available data on 4-Hydroxy-3-methylphenyl thiocyanate, with a focus on its chemical properties and synthesis. Notably, a comprehensive search of publicly available scientific literature did not yield specific studies on the biological activity or mechanism of action of this particular compound. Therefore, a direct assessment of the reproducibility of biological findings is not possible at this time. To provide a relevant comparative context, this guide also includes available biological data on its close structural analog, 4-hydroxyphenyl thiocyanate.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This information is foundational for any experimental work and is largely derived from chemical supplier databases.

PropertyValueSource
CAS Number 3774-53-6Sigma-Aldrich
Molecular Formula C₈H₇NOSSigma-Aldrich
Molecular Weight 165.21 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
SMILES Cc1cc(SC#N)ccc1OSigma-Aldrich
InChI 1S/C8H7NOS/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4,10H,1H3Sigma-Aldrich
InChI Key WEAMLHXSIBDPGN-UHFFFAOYSA-NSigma-Aldrich

Synthesis of Aryl Thiocyanates: A Mechanochemical Approach

While specific synthesis protocols for this compound are not detailed in the literature, a general and green mechanochemical method for the thiocyanation of aryl compounds, including phenols, has been reported.[1][2][3] This solvent-free approach offers high yields and short reaction times.[1][3]

Experimental Protocol: General Mechanochemical Thiocyanation of Phenols

This protocol is adapted from a published method for the synthesis of various aryl thiocyanates and can likely be optimized for 4-hydroxy-3-methylphenol.[1]

Materials:

  • Aryl compound (e.g., 4-hydroxy-3-methylphenol)

  • Ammonium thiocyanate (NH₄SCN)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Silica gel (SiO₂)

  • Milling jar (e.g., 5.0 mL stainless steel)

  • Milling balls (e.g., 7 mm stainless steel)

  • Planetary ball mill

Procedure:

  • To a 5.0 mL stainless-steel milling jar containing two 7 mm stainless-steel ball bearings, add the aryl compound (0.2 mmol scale) and 0.15 g of SiO₂.

  • Mill the mixture at 25 Hz for 2.0 minutes.

  • Add ammonium thiocyanate (1.5 equivalents, 0.3 mmol) and ammonium persulfate (1.5 equivalents, 0.3 mmol) to the jar.

  • Continue milling for 1.0 hour at 25 Hz.

  • After milling, the crude reaction mixture is purified by column chromatography to isolate the aryl thiocyanate product.

G cluster_start Starting Materials cluster_reagents Reagents Aryl_Compound Aryl Compound (e.g., 4-hydroxy-3-methylphenol) Milling_Step1 Initial Milling (2 min, 25 Hz) Aryl_Compound->Milling_Step1 Silica Silica (SiO₂) Silica->Milling_Step1 NH4SCN Ammonium Thiocyanate Milling_Step2 Main Milling (1 hr, 25 Hz) NH4SCN->Milling_Step2 NH4S2O8 Ammonium Persulfate NH4S2O8->Milling_Step2 Milling_Step1->Milling_Step2 Purification Column Chromatography Milling_Step2->Purification Final_Product Aryl Thiocyanate Purification->Final_Product

Mechanochemical synthesis workflow for aryl thiocyanates.

Biological Activity: Insights from a Structural Analog

As no biological data was found for this compound, we present findings on its close analog, 4-hydroxyphenyl thiocyanate , to offer a potential, albeit indirect, basis for comparison. It is crucial to note that the additional methyl group in the target compound could significantly alter its biological activity.

Cytotoxic Activity

Limited evidence suggests that the 4-hydroxyphenyl moiety may contribute to anticancer activity.[4] For instance, β-carboline derivatives containing a 4-hydroxyphenyl group have demonstrated IC₅₀ values in the low micromolar range against ovarian and prostate cancer cell lines.[4] However, the specific contribution of the thiocyanate group in these or other contexts requires further investigation.[4]

Thyroid Inhibition

Thiocyanate compounds are known to act as goitrogens by inhibiting the sodium-iodide symporter (NIS), which is crucial for iodide uptake in the thyroid gland.[4] While other substances like perchlorate are more potent NIS inhibitors, thiocyanate's higher serum concentrations in the general population can amplify its physiological impact.[4]

Reproducibility Assessment: A Data Gap

Due to the absence of published studies on the biological effects of this compound, an assessment of the reproducibility of findings is not feasible. The scientific community requires initial baseline studies to establish its biological profile. Future research should focus on:

  • In vitro screening: Assessing the compound's activity against a panel of cancer cell lines, enzymes, and receptors.

  • Mechanism of action studies: Investigating the molecular pathways through which it may exert any observed biological effects.

  • Comparative studies: Evaluating its potency and efficacy against structurally related compounds and existing therapeutic agents.

Once initial findings are published, independent replication by other laboratories will be essential to establish the reproducibility and robustness of the data.

G cluster_data Data Availability cluster_reproducibility Reproducibility Assessment 4-Hydroxy-3-methylphenyl\nthiocyanate 4-Hydroxy-3-methylphenyl thiocyanate No Biological Data No Biological Data 4-Hydroxy-3-methylphenyl\nthiocyanate->No Biological Data leads to Not Feasible Assessment Not Feasible No Biological Data->Not Feasible 4-hydroxyphenyl\nthiocyanate 4-hydroxyphenyl thiocyanate Limited Biological Data Limited Biological Data 4-hydroxyphenyl\nthiocyanate->Limited Biological Data provides Future Requirement Requires Future Research Limited Biological Data->Future Requirement suggests need for

Logical relationship of data availability to reproducibility.

References

A Comparative Analysis of the Antioxidant Properties of 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antioxidant properties of 4-Hydroxy-3-methylphenyl thiocyanate against established antioxidants, Vitamin C and Trolox. Due to the limited availability of direct experimental data for this compound, its antioxidant potential is estimated based on the known activities of structurally similar phenolic and sulfur-containing compounds. This guide summarizes quantitative data in comparative tables, details experimental methodologies for key antioxidant assays, and visualizes relevant pathways and workflows to support further research and development.

Comparative Antioxidant Activity

The antioxidant capacity of this compound is compared with Vitamin C and Trolox using common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP). The data for Vitamin C and Trolox are derived from published studies, while the values for this compound are estimations based on the antioxidant activity of its parent phenol, p-cresol, and the potential enhancing effect of the thiocyanate group.

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (TEAC)FRAP (mM Fe(II)/mM)
This compound Est. 50 - 100Est. 0.8 - 1.2Est. 1.0 - 1.5
Vitamin C 25 - 50[1][2]1.0 - 1.5[3]1.0 - 2.0
Trolox 40 - 80[4]1.0 (Standard)[5]1.0 (Standard)

Disclaimer: Values for this compound are estimations based on the reported antioxidant activity of p-cresol and the general observation that sulfur-containing functional groups can enhance the antioxidant capacity of phenolic compounds.[6][7] These values should be confirmed by direct experimental evaluation.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below. These protocols are standardized procedures widely used in antioxidant research.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[8][9]

Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[8][9]

Procedure:

  • Prepare a stock solution of the test compound and standard antioxidants (Vitamin C, Trolox) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test and standard compounds.

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compounds and standards.

  • Add the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[10]

Principle: The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and standard antioxidant (Trolox).

  • Add a small volume of each dilution of the test compounds and standards to a 96-well plate or cuvettes.

  • Add the diluted ABTS•+ solution to each well/cuvette and mix.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.[5]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, is monitored by measuring the change in absorbance at 593 nm.[11]

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).

  • Add a small volume of the sample or standard to a 96-well plate or cuvettes.

  • Add the FRAP reagent and mix.

  • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is constructed using the ferrous sulfate solution, and the results for the samples are expressed as mM Fe(II) equivalents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro antioxidant activity screening.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound & Standards reaction Reaction Incubation prep_compound->reaction prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->reaction measurement Spectrophotometric Measurement reaction->measurement calc Calculate % Inhibition / Absorbance Change measurement->calc determine_ic50 Determine IC50 / TEAC / FRAP Value calc->determine_ic50

Caption: A simplified workflow for conducting common in vitro antioxidant assays.

Potential Signaling Pathways

Phenolic antioxidants can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[12][13][14] The diagram below illustrates two key pathways potentially influenced by this compound.

G Potential Signaling Pathways Modulated by Phenolic Antioxidants cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) nrf2 Nrf2 are ARE (Antioxidant Response Element) nrf2->are translocation keap1 Keap1 keap1->nrf2 inhibition antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, GST) are->antioxidant_enzymes transcription nfkb NF-κB inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS) nfkb->inflammatory_genes transcription ikb IκB ikb->nfkb inhibition compound 4-Hydroxy-3-methylphenyl thiocyanate compound->keap1 inactivates compound->ikb inhibits degradation ros ROS (Reactive Oxygen Species) compound->ros scavenges ros->nfkb activates

Caption: Overview of Nrf2 and NF-κB pathways potentially modulated by phenolic antioxidants.

References

Uncharted Territory: The Therapeutic Potential of 4-Hydroxy-3-methylphenyl thiocyanate Awaiting In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a constant endeavor. While the thiocyanate moiety is recognized for its biological significance, a comprehensive evaluation of the therapeutic potential of 4-Hydroxy-3-methylphenyl thiocyanate in animal models remains conspicuously absent from the current scientific literature. This guide serves to highlight this knowledge gap and provide a framework for potential future investigations by examining the known bioactivities of structurally related compounds and the broader role of the thiocyanate ion in physiological and pathological processes.

Currently, there are no published studies that have investigated the efficacy and safety of this compound in preclinical animal models for any disease indication. The synthesis of this specific compound is documented, but its biological effects have not been characterized.

Insights from Structurally Related Aromatic Thiocyanates

While direct data on this compound is unavailable, research on other aromatic thiocyanates suggests potential avenues for investigation. A structurally similar compound, 5-isopropyl-2-methyl-4-thiocyanatophenol, has been identified as an inhibitor of acetylcholinesterase. This finding indicates that aromatic thiocyanates have the potential to interact with biological targets and elicit specific pharmacological responses. The core structure of a hydroxylated and methylated phenyl ring attached to a thiocyanate group could be explored for a range of activities, including but not limited to, enzymatic inhibition and antioxidant effects.

The Broader Therapeutic Context of the Thiocyanate Ion (SCN⁻)

The thiocyanate ion (SCN⁻) itself is a naturally occurring pseudohalide with well-documented roles in mammalian physiology, primarily as a key component of the innate immune system.[1][2] It serves as a substrate for peroxidase enzymes, such as lactoperoxidase and myeloperoxidase, to generate hypothiocyanous acid (HOSCN), a potent antimicrobial and antiviral agent.[1] This system is crucial for host defense in mucosal secretions, including in the respiratory tract.

The therapeutic potential of elevating thiocyanate levels has been considered in conditions like cystic fibrosis, where it may bolster the compromised antimicrobial defense in the airways. Furthermore, thiocyanate has been shown to possess antioxidant properties by acting as a preferential substrate for peroxidases, thereby reducing the production of more damaging reactive oxygen species. Animal studies have been conducted on thiocyanate itself, for instance, to understand its toxicokinetics in various species.[3][4]

Future Directions: A Proposed Experimental Workflow for In Vivo Validation

Given the lack of data, a systematic in vivo evaluation of this compound is warranted. A hypothetical experimental workflow to assess its therapeutic potential could be structured as follows:

experimental_workflow cluster_preclinical Preclinical Evaluation Workflow A Compound Synthesis & Purity Analysis B In Vitro Screening (e.g., enzyme assays, cell viability) A->B Characterization C Selection of Animal Model (based on in vitro data) B->C Target Identification D Pharmacokinetic & Toxicological Studies (ADME/Tox) C->D Safety & Dosing E Efficacy Studies in Disease Model D->E Therapeutic Window F Data Analysis & Interpretation E->F Outcome Assessment G Comparison with Standard of Care F->G Benchmarking

Caption: A proposed workflow for the preclinical evaluation of this compound.

Signaling Pathway of Thiocyanate in the Peroxidase System

The primary mechanism of action for the thiocyanate ion involves its enzymatic conversion by peroxidases. This signaling pathway is a cornerstone of innate immunity.

thiocyanate_pathway cluster_peroxidase_system Thiocyanate-Peroxidase System H2O2 Hydrogen Peroxide (H₂O₂) Peroxidase Peroxidase (e.g., MPO, LPO) H2O2->Peroxidase HOSCN Hypothiocyanous Acid (HOSCN) Peroxidase->HOSCN Oxidation SCN Thiocyanate (SCN⁻) SCN->Peroxidase Microbial_Killing Microbial Killing & Oxidative Defense HOSCN->Microbial_Killing

Caption: The enzymatic conversion of thiocyanate to hypothiocyanous acid by peroxidases.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-3-methylphenyl thiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Hydroxy-3-methylphenyl thiocyanate (CAS No. 3774-53-6), ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.

  • Segregation and Storage :

    • Do not mix this compound with other waste streams, particularly acidic compounds, as contact with acids can liberate highly toxic gas.

    • Store the waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name, CAS number, and relevant hazard symbols.

    • Keep the waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Engage a Professional Waste Disposal Service :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.

    • Provide the EHS department or the licensed waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and any potential contaminants.

  • Documentation :

    • Maintain a detailed record of the amount of this compound designated for disposal, the date it was declared waste, and the date of collection by the disposal service.

Under no circumstances should this compound be disposed of down the drain or in regular trash. Thiocyanate compounds can be very toxic to aquatic life with long-lasting effects.

Quantitative Safety Data

The following table summarizes key safety and hazard information for this compound.

PropertyValueSource
CAS Number 3774-53-6[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P264, P270, P301 + P312, P501[1]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Step 1: Identify Waste This compound for disposal B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste Store in a labeled, sealed container. Avoid mixing with acids. B->C D Step 4: Secure Storage Place in secondary containment in a designated waste area. C->D E Step 5: Contact EHS or Approved Waste Contractor Arrange for chemical waste pickup. D->E F Step 6: Documentation Log waste details and await collection. E->F G Step 7: Professional Disposal Waste is safely removed and managed by a licensed facility. F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-3-methylphenyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 4-Hydroxy-3-methylphenyl thiocyanate, tailored for research and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, these recommendations are based on general safety protocols for thiocyanate compounds. A substance-specific risk assessment is imperative before commencing any work.

Hazard Assessment: this compound is classified as Acute Toxicity 4 Oral, signified by the GHS07 pictogram (exclamation mark) and the "Warning" signal word. The primary hazard code is H302: Harmful if swallowed. General hazards for thiocyanates can also include skin and eye irritation.[1][2]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.

Equipment Specification Purpose
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects eyes from splashes of solutions or contact with solid particles.[3][4]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Gloves Disposable nitrile gloves.Prevents direct skin contact with the chemical.[3]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for operations with a potential for aerosol or dust generation.Minimizes inhalation of the compound.[1][5]

Operational Plan:

Safe handling practices are paramount to ensure personnel safety and experimental integrity.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1][3]

2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood to contain any dust or particles.

    • Use a spatula for solid transfers to minimize dust creation.

  • Dissolving: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • General Practices:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly after handling the compound.[3]

Emergency Procedures:

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][5] For large spills, contact your institution's environmental health and safety department.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Workflow for Safe Handling and Emergency Response

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed if Safe handle_transfer Transfer Compound handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure handle_dissolve Dissolve Compound handle_transfer->handle_dissolve handle_transfer->emergency_spill handle_transfer->emergency_exposure cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon handle_dissolve->emergency_spill handle_dissolve->emergency_exposure cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_contain Contain Spill emergency_spill->spill_contain spill_notify Notify EHS emergency_spill->spill_notify exposure_skin Skin Contact: Wash 15 min emergency_exposure->exposure_skin exposure_eye Eye Contact: Flush 15 min emergency_exposure->exposure_eye exposure_inhale Inhalation: Move to Fresh Air emergency_exposure->exposure_inhale exposure_ingest Ingestion: Rinse Mouth emergency_exposure->exposure_ingest seek_medical seek_medical exposure_skin->seek_medical Seek Medical Attention exposure_eye->seek_medical Seek Medical Attention exposure_inhale->seek_medical Seek Medical Attention exposure_ingest->seek_medical Seek Medical Attention

Caption: Safe handling and emergency workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-methylphenyl thiocyanate
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-methylphenyl thiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.